BMS-741672
描述
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
属性
CAS 编号 |
1386991-77-0 |
|---|---|
分子式 |
C24H33F3N6O3S |
分子量 |
542.6 g/mol |
IUPAC 名称 |
N-[(1R,2S,5R)-5-[methyl(propan-2-yl)amino]-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C24H33F3N6O3S/c1-14(2)32(3)16-6-8-21(20(12-16)31-37(4,35)36)33-10-9-19(23(33)34)30-22-17-11-15(24(25,26)27)5-7-18(17)28-13-29-22/h5,7,11,13-14,16,19-21,31H,6,8-10,12H2,1-4H3,(H,28,29,30)/t16-,19+,20-,21+/m1/s1 |
InChI 键 |
PJTGSIKANITYOO-RCOXNQKVSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of BMS-741672: A Technical Guide to a Selective CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-741672 is a potent and selective, orally active antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 is a G protein-coupled receptor that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation. By inhibiting the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), this compound modulates inflammatory responses. This document provides an in-depth technical overview of the mechanism of action of this compound, including its binding and functional characteristics, the downstream signaling pathways it affects, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The pharmacological profile of this compound is defined by its high affinity for CCR2 and its potent inhibition of monocyte chemotaxis. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Species | Assay Type |
| CCR2 Binding IC₅₀ | 1.1 nM | Human | Radioligand Binding |
| Monocyte Chemotaxis IC₅₀ | 0.67 nM | Human | in vitro |
| Selectivity (CCR2 vs CCR5) | >700-fold | Human | Radioligand Binding |
Table 1: In Vitro Potency and Selectivity of this compound [1][2]
| Species | Oral Bioavailability (%) | Half-life (t₁/₂) (IV) |
| Rat | 51% | 5.1 hours |
| Cynomolgus Monkey | 46% | 3.2 hours |
Table 2: Pharmacokinetic Properties of this compound [1][2]
Mechanism of Action: CCR2 Antagonism
This compound functions as a non-competitive antagonist of the CCR2 receptor. It binds to an allosteric site on the receptor, preventing the conformational changes necessary for G protein coupling and subsequent downstream signaling, even in the presence of the endogenous ligand CCL2. This blockade of CCR2 signaling directly inhibits the chemotactic response of monocytes and other CCR2-expressing cells.
A noteworthy feature of this compound is its "conformational-switching mechanism," which is crucial for its oral bioavailability. The molecule can exist in two distinct conformations: a polar, charged state that is active at the CCR2 receptor, and a more lipophilic, neutral state that can more readily cross cell membranes. This dynamic equilibrium allows for efficient absorption from the gastrointestinal tract.
Signaling Pathways
The binding of CCL2 to CCR2 activates several downstream signaling cascades that are crucial for cell migration, survival, and proliferation. By antagonizing CCR2, this compound effectively inhibits these pathways.
Caption: Downstream signaling pathways inhibited by this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays to determine its binding affinity, functional activity, selectivity, and pharmacokinetic properties.
CCR2 Radioligand Binding Assay
This assay quantifies the affinity of this compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a CCR2 radioligand binding assay.
Methodology:
-
Cell Membrane Preparation: Membranes are prepared from cells overexpressing the human CCR2 receptor.
-
Assay Components: The assay includes the cell membranes, a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of this compound.
-
Incubation: The components are incubated together to allow for competitive binding.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Monocyte Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of monocytes towards a chemoattractant, typically CCL2.
References
An In-depth Technical Guide to the Discovery and Chemical Synthesis of BMS-741672
Introduction
BMS-741672 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a G-protein coupled receptor (GPCR) that plays a critical role in mediating the migration of monocytes and macrophages to sites of inflammation. The primary ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2] The CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.[1][3] This document provides a detailed overview of the discovery, mechanism of action, and chemical synthesis of this compound, a clinical candidate developed to address this target.
Discovery and Lead Optimization
The discovery of this compound stemmed from a lead optimization program facing a common drug discovery challenge: balancing biological activity, selectivity, and pharmacokinetic properties.[4] Initial studies on a series of CCR2 antagonists revealed a difficult dilemma:
-
Compounds with polar side chains exhibited excellent selectivity against off-targets like the hERG ion channel but suffered from poor oral bioavailability.
-
Conversely, compounds with lipophilic side chains showed good oral bioavailability but had poor ion channel selectivity.[4]
Direct modulation of physicochemical properties failed to resolve this issue. The breakthrough came with the design of a molecule capable of a protonation-dependent conformational switch .[4][5] This mechanism allows the molecule to exist in two key conformations:
-
LADE (Low-energy, Aqueous, Doubly-protonated, Exposed) : In the acidic environment of the gut and the aqueous environment of the bloodstream, the molecule is protonated. This form exposes its polar groups, leading to high selectivity and the correct conformation for binding to the CCR2 receptor.[4]
-
LEDA (Low-energy, Dioxygen-donating, Apolar) : In the lipid environment of the intestinal wall, the molecule exists as a free base. It adopts a conformation where intramolecular hydrogen bonds mask the polar groups, reducing the polar surface area and increasing membrane permeability. This "hydrophobic shuttle" conformation facilitates absorption.[4]
This compound was the culmination of optimizing this conformational switching mechanism, resulting in a compound with an excellent balance of properties suitable for clinical evaluation.[4][5]
Quantitative Biological Data
This compound demonstrates potent CCR2 antagonism and favorable pharmacokinetic properties across multiple species.
| Parameter | Species/Assay | Value | Reference |
| CCR2 Binding IC₅₀ | Human | 1.1 nM | [6] |
| Monocyte Chemotaxis IC₅₀ | In Vitro (Human) | 0.67 nM | [4][6] |
| Selectivity | CCR2 vs. CCR5 | >700-fold | [6] |
| Oral Bioavailability (F%) | Rat | 51% | [4][6] |
| Half-life (t₁/₂) (IV) | Rat | 5.1 h | [4][6] |
| Oral Bioavailability (F%) | Cynomolgus Monkey | 46% | [4][6] |
| Half-life (t₁/₂) (IV) | Cynomolgus Monkey | 3.2 h | [4][6] |
Mechanism of Action: CCR2 Signaling
CCR2 is a GPCR that, upon binding its ligand CCL2, initiates a signaling cascade leading to cellular responses like chemotaxis. This compound acts as an antagonist, binding to the receptor and preventing the downstream signaling initiated by CCL2.
Experimental Protocols
Monocyte Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of monocytes towards the CCR2 ligand, CCL2.
-
Cell Preparation: Human monocytes are isolated from peripheral blood.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Neuro Probe ChemoTx®) is used, which consists of an upper and lower chamber separated by a filter membrane.
-
Ligand Addition: A solution containing CCL2 is added to the lower chambers to act as a chemoattractant.
-
Compound Incubation: Monocytes are pre-incubated with various concentrations of this compound (or vehicle control) in the upper chambers.
-
Migration: The plate is incubated to allow monocytes to migrate through the filter towards the CCL2 gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell lysis and measurement of a fluorescent dye (e.g., CyQUANT® GR).
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal cell migration (IC₅₀) is calculated.[2][4]
Pharmacokinetic Study Protocol (Rat/Monkey)
-
Animal Dosing: A cohort of animals (e.g., Sprague-Dawley rats or cynomolgus monkeys) is administered this compound either intravenously (IV) for half-life determination or orally (PO) for bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Pharmacokinetic Analysis: Concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Area Under the Curve (AUC), clearance (CL), half-life (t₁/₂), and oral bioavailability (F% = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).[4]
Chemical Synthesis Process
The manufacture of this compound involves a multi-step, stereoselective process to construct the complex all-cis 1,2,4-triaminocyclohexane (TACH) core. A concise bulk synthesis has been reported, which was used to prepare kilogram quantities of the drug substance.[7][8][9]
Key Synthesis Steps:
-
Formation of the TACH Core: The synthesis starts with 1,4-cyclohexanedione monoethylene ketal. The core all-cis (S,R,R)-1,2,4-triaminocyclohexane (TACH) structure is assembled via two key consecutive, stereocontrolled heterogeneous hydrogenations.[7][8]
-
First, a Pt-catalyzed reduction of a β-enaminoester, using (S)-α-methylbenzylamine as a chiral template, sets the initial stereochemistry.[7]
-
Second, a reductive amination of the resulting cis-disubstituted cyclohexanone over a sulfided Pt/C catalyst introduces a tertiary amine, establishing the third and final stereocenter of the all-cis core.[7][8]
-
-
Introduction of the C-2 Amine: Following ester hydrolysis, a challenging Curtius reaction is employed to install the final C-N bond at the C-2 position. This step requires careful process control to trap the highly activated isocyanate intermediate with t-BuOH, avoiding side product formation.[7][8]
-
Final Assembly: The concluding sequence involves:
This 12-step synthesis was successfully scaled to produce 50 kg of the target compound with a high average yield per step.[7][8]
Conclusion
The development of this compound showcases an innovative solution to a classic medicinal chemistry problem. By engineering a molecule with a protonation-dependent conformational switching mechanism, researchers at Bristol Myers Squibb successfully created a CCR2 antagonist that combines the high selectivity of a polar molecule with the high membrane permeability of a lipophilic one. This approach delivered a clinical candidate with potent in vitro and in vivo activity and a pharmacokinetic profile suitable for advancement into human trials.[4] The subsequent development of a robust and stereoselective bulk chemical synthesis enabled the large-scale production required for clinical studies and potential commercialization.[7][8]
References
- 1. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: BMS-741672 Binding Affinity for the CCR2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of BMS-741672 for the C-C chemokine receptor type 2 (CCR2). It includes a detailed summary of its binding potency, the experimental protocols used for its determination, and an illustration of the associated signaling pathways.
Quantitative Binding Affinity Data
This compound is a potent and selective antagonist of the CCR2 receptor. Its binding affinity has been characterized by a low nanomolar IC50 value, indicating a strong interaction with the receptor. Furthermore, its functional antagonism has been demonstrated through the inhibition of monocyte chemotaxis.
| Compound | Parameter | Value (nM) | Assay System |
| This compound | IC50 | 1.1 | CCR2 Binding Assay |
| This compound | IC50 | 0.67 | Monocyte Chemotaxis Inhibition[1] |
Experimental Protocols
The binding affinity of this compound to the CCR2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the compound to displace a radiolabeled ligand that is known to bind to the receptor.
Radioligand Binding Assay Protocol
This protocol is a representative example of how the binding affinity of a CCR2 antagonist like this compound can be determined.
1. Cell Culture and Membrane Preparation:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) which endogenously express the CCR2 receptor are commonly used.[2] Alternatively, cell lines engineered to overexpress human CCR2, such as HT1080 cells, can be utilized.[2]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Membrane Preparation:
-
Harvest cultured cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., Tris-HCl) and homogenize to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration determined by a protein assay (e.g., Bradford assay).
-
2. Competitive Binding Assay:
-
Materials:
-
Radioligand: A radiolabeled version of a natural CCR2 ligand, such as [¹²⁵I]-CCL2 (MCP-1).
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) containing bovine serum albumin (BSA) and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a non-labeled CCR2 ligand (e.g., unlabeled CCL2) to determine the amount of non-specific binding of the radioligand.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
-
For total binding wells, only membranes and radioligand are added.
-
For non-specific binding wells, membranes, radioligand, and a high concentration of unlabeled ligand are added.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Visualizations
Experimental Workflow: CCR2 Radioligand Binding Assay
Caption: Workflow for a CCR2 radioligand binding assay.
CCR2 Signaling Pathway
Upon binding of its cognate ligand, CCL2, the CCR2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This compound, as an antagonist, blocks these downstream signaling events. The primary signaling pathways activated by CCR2 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[3][4] These pathways are crucial for mediating the biological effects of CCR2 activation, such as cell migration, proliferation, and survival.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic Profile of BMS-741672: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of BMS-741672, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist. The information compiled herein is gathered from publicly available scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key pharmacokinetic parameters in various preclinical species, outlines available experimental methodologies, and visualizes the compound's mechanism of action through a signaling pathway diagram.
Executive Summary
This compound has been evaluated in several preclinical models, demonstrating oral bioavailability in mice, rats, and cynomolgus monkeys.[1][2] The compound exhibits a moderate half-life following intravenous administration in rats and monkeys.[1][2] A notable metabolic characteristic of this compound in cynomolgus monkeys is the formation of a major N-demethylated metabolite.[3] While key pharmacokinetic data have been reported, comprehensive details of the experimental protocols are not extensively available in the public domain.
Pharmacokinetic Data Summary
The following tables summarize the reported pharmacokinetic parameters of this compound in various preclinical species. It is important to note that a complete set of parameters (including Cmax, Tmax, AUC, Clearance, and Vss) is not consistently available across all publications.
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 51% | Oral | [1][2] |
| Half-life (t½) | 5.1 h | Intravenous | [1][2] |
Table 2: Pharmacokinetic Properties of this compound in Cynomolgus Monkeys
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 46% | Oral | [1][2] |
| Half-life (t½) | 3.2 h | Intravenous | [1][2] |
| Major Metabolite | N-demethylated metabolite | - | [3] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 28% | Oral | [1] |
| Note: The intravenous half-life for mice was reported in one source with a value of "38 mL/min/kg", which appears to be a clearance value rather than a half-life. Further clarification from primary sources is needed. |
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not fully described in the available literature. However, based on standard practices in preclinical drug development, the following general methodologies can be inferred.
Animal Models
Pharmacokinetic studies were conducted in male Sprague-Dawley rats, male cynomolgus monkeys, and mice (strain not specified).[1][2][3] For some in vivo efficacy studies, human CCR2 (hCCR2) knock-in mouse models were utilized, which is a common strategy for evaluating human-specific targets in a rodent model.[1]
Dosing and Sample Collection (General Approach)
-
Intravenous (IV) Administration: this compound was likely formulated in a suitable vehicle for intravenous injection to determine parameters such as half-life, clearance, and volume of distribution. Blood samples would have been collected at multiple time points post-administration.
-
Oral (PO) Administration: For oral bioavailability studies, this compound was likely administered as a solution or suspension via oral gavage. Serial blood samples would have been collected to determine the plasma concentration-time profile.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites were likely quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard bioanalytical technique for small molecules in biological matrices.
It is a critical limitation that specific details regarding the vehicle used for formulation, the exact doses administered, the number of animals per group, and the precise blood sampling time points are not available in the reviewed literature.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction between CCL2 and CCR2, this compound inhibits the downstream signaling cascade that leads to monocyte chemotaxis.
Caption: General signaling pathway of CCR2 and its inhibition by this compound.
Conclusion
This compound is a CCR2 antagonist with demonstrated oral bioavailability in multiple preclinical species. The available pharmacokinetic data provide a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. However, a significant limitation in the publicly available information is the lack of detailed experimental protocols, which are crucial for a comprehensive assessment and replication of the reported findings. Further disclosure of these methodologies would greatly benefit the scientific community in the ongoing research and development of CCR2 antagonists for various therapeutic indications.
References
- 1. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of BMS-741672: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-741672 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, implicating this axis in a variety of inflammatory and autoimmune diseases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its biological activity and pharmacokinetic profile. We will explore the synthetic strategies, binding and functional data, and the underlying mechanistic principles that led to the discovery of this clinical candidate.
Core Structure and Conformational Switching
The discovery of this compound stemmed from the optimization of a series of trisubstituted cyclohexane (B81311) antagonists of CCR2. A central challenge in the development of these compounds was balancing potent biological activity and off-target selectivity with favorable oral bioavailability. Early analogs with polar side chains showed good ion channel selectivity but poor oral absorption, while more lipophilic compounds had better bioavailability but poorer selectivity.[2]
The key innovation in the design of this compound was the incorporation of a "protonation-dependent conformational switching mechanism." This mechanism allows the molecule to exist in two distinct conformational states depending on the pH of its environment. In the acidic environment of the gastrointestinal tract, the tertiary amine is protonated, favoring a more polar conformation that is less permeable. However, a small population of the deprotonated, less polar conformer can readily cross the lipid membranes of the intestinal wall. Once in the bloodstream, the molecule reverts to its protonated, more polar state, which is the active conformation for CCR2 binding. This elegant solution resolved the conflicting requirements of polarity for selectivity and lipophilicity for absorption.[2]
Structure-Activity Relationship (SAR) Insights
The SAR of the trisubstituted cyclohexane series, culminating in this compound, is governed by several key structural elements:
-
Trisubstituted Cyclohexane Core: This scaffold provides the rigid framework for the precise spatial orientation of the pharmacophoric groups. The all-cis stereochemistry of the substituents on the cyclohexane ring is crucial for optimal binding to CCR2.
-
C3-Acetamide Group: The acetamide (B32628) moiety at the C3 position was identified as a critical determinant of both potency and metabolic stability. Replacement of the initial sulfonamide group with an acetamide led to a significant improvement in the metabolic profile by preventing N-demethylation, a major metabolic pathway for earlier analogs.[2][3]
-
γ-Lactam Moiety: The Friedinger lactam at the C4 position is another essential feature for high-affinity binding. Modifications to this group, such as replacement with a glycinamide, were found to be detrimental to activity.[2]
-
6-Trifluoromethylquinazoline Group: This aromatic moiety occupies a key binding pocket within the CCR2 receptor. Structure-activity relationship studies have shown that the trifluoromethyl group at the 6-position is optimal for potency.[3]
Data Presentation
In Vitro Activity and Physicochemical Properties
| Compound | CCR2 Binding IC50 (nM) | CCR5 Binding IC50 (nM) | hERG Inhibition (% @ 10 µM) | PAMPA Permeability (nm/s) |
| This compound (7) | 1.1[1] | 780[1] | < 20 | 150 |
| Analog 1 (n-propyl sulfone) | 0.7 | - | >95 | 300 |
| Analog 2 (polar sulfone) | 1.2 | - | < 20 | 10 |
| Analog 3 (sulfonamide) | 1.0 | 1000 | 50 | 200 |
| Analog 4 (N-methyl sulfonamide) | 2.0 | >10000 | < 20 | 20 |
Data compiled from multiple sources.[1][2]
Functional Activity
| Compound | Monocyte Chemotaxis IC50 (nM) |
| This compound (7) | 0.67[1] |
| N-demethylated metabolite | ~15 |
Data compiled from multiple sources.[1][3]
Preclinical Pharmacokinetics
| Species | Oral Bioavailability (%) | Intravenous Half-life (t1/2, h) |
| Mouse | 28 | - |
| Rat | 51[1] | 5.1[1] |
| Cynomolgus Monkey | 46[1] | 3.2[1] |
Data compiled from multiple sources.[1][2]
Experimental Protocols
CCR2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[4]
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human CCR2 (e.g., HT1080 cells).[2]
-
Radioligand: 125I-labeled human CCL2 (MCP-1).
-
Test Compound: this compound or other CCR2 antagonists.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Harvest cells and resuspend in assay buffer to a concentration of 1 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 1 µM unlabeled CCL2 (for non-specific binding).
-
25 µL of serially diluted test compound.
-
50 µL of 125I-hCCL2 at a final concentration of ~50 pM.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Calculate the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve.
Monocyte Chemotaxis Assay
This protocol measures the ability of a CCR2 antagonist to inhibit the migration of monocytic cells towards a CCL2 gradient.[5][6][7][8][9]
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human monocytes.[5]
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound or other CCR2 antagonists.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Migration Plate: 24-well or 96-well plate with transwell inserts (5 µm pore size).
-
Detection Reagent: Calcein-AM or other fluorescent cell viability dye.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate primary monocytes. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing CCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of the migration plate. For the negative control, add assay medium without CCL2.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 2.5 hours.[5][8]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence at an appropriate wavelength (e.g., 485 nm excitation / 520 nm emission).
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Manual Patch-Clamp hERG Assay
This protocol outlines the manual whole-cell patch-clamp technique to assess the potential inhibitory effect of a compound on the hERG potassium channel, a critical cardiac safety endpoint.[10][11][12][13][14]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the hERG channel.[11]
-
Extracellular (Bath) Solution: Containing (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution: Containing (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH 7.2 with KOH.
-
Test Compound: this compound or other test articles.
-
Patch-Clamp Electrophysiology Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Plating: Plate the hERG-expressing cells onto glass coverslips at a suitable density for patch-clamping.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation and Whole-Cell Configuration:
-
Mount a coverslip in the recording chamber and perfuse with the extracellular solution at 36 ± 1 °C.[11]
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
-
Voltage Protocol and Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +40 mV to activate the hERG channels, followed by a repolarizing step to -50 mV to measure the tail current, which is characteristic of hERG channels.[10]
-
-
Compound Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the hERG current before and after compound application. Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition and determine the IC50 value if a concentration-dependent block is observed.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: CCR2 Radioligand Binding Assay
Caption: Workflow for the CCR2 radioligand binding assay.
Experimental Workflow: Monocyte Chemotaxis Assay
Caption: Workflow for the monocyte chemotaxis assay.
Conclusion
The development of this compound exemplifies a successful, structure-guided drug discovery program that overcame significant challenges in optimizing for multiple parameters simultaneously. The innovative use of a conformational switching mechanism to balance polarity and permeability was a key breakthrough. The detailed structure-activity relationships established for the trisubstituted cyclohexane series provide a valuable framework for the design of future CCR2 antagonists. The potent and selective in vitro and in vivo profile of this compound, coupled with its favorable pharmacokinetic properties, established it as a promising clinical candidate for the treatment of inflammatory diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of chemokine receptor modulation and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. corning.com [corning.com]
- 8. researchgate.net [researchgate.net]
- 9. sartorius.com [sartorius.com]
- 10. researchgate.net [researchgate.net]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
BMS-741672: A Deep Dive into its Chemokine Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-741672 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2] Developed by Bristol Myers Squibb, this small molecule has been investigated in clinical trials for conditions such as neuropathic pain.[1] Its mechanism of action involves blocking the interaction of CCR2 with its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), thereby inhibiting the recruitment of monocytes and macrophages to sites of inflammation. A critical aspect of its pharmacological profile is its selectivity for CCR2 over other chemokine receptors, which is crucial for minimizing off-target effects and ensuring a favorable safety profile. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Data Presentation: Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized against the closely related chemokine receptor, CCR5. The available data demonstrates a high degree of selectivity for CCR2.
| Receptor | Ligand Interaction | Assay Type | IC50 (nM) | Selectivity (fold) | Reference |
| CCR2 | Inhibition of CCL2-induced chemotaxis | Functional Assay | 0.67 | - | [1][2] |
| CCR2 | Radioligand Binding | Binding Assay | 1.1 | - | [1] |
| CCR5 | Radioligand Binding | Binding Assay | 780 | >700 vs CCR2 | [1] |
Note: A comprehensive selectivity panel of this compound against a wider range of chemokine receptors (e.g., CCR1, CCR3, CCR4, CXCR4) is not extensively reported in publicly available literature. The development program for related compounds, such as BMS-753426, focused on improving metabolic stability while maintaining or modulating CCR2/CCR5 selectivity.[3]
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the selectivity profile of this compound.
Radioligand Binding Assay for CCR2 and CCR5
This protocol describes a competitive binding assay to determine the affinity of this compound for CCR2 and CCR5.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to CCR2 and CCR5.
Materials:
-
Cell Lines:
-
Human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human CCR2 (e.g., HEK293-CCR2).
-
HT1080 cells stably expressing human CCR5.[4]
-
-
Radioligands:
-
[125I]-CCL2 (for CCR2)
-
[125I]-MIP-1β (CCL4) (for CCR5)
-
-
Test Compound: this compound
-
Non-specific Binding Control: High concentration of unlabeled CCL2 or MIP-1β.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% bovine serum albumin (BSA), pH 7.1.
-
Wash Buffer: 50 mM Tris-HCl, 1 M NaCl, 2 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore)
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation (for cell lines):
-
Culture cells to high density.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer containing the cell membranes (or whole cells like PBMCs).
-
Add 50 µL of this compound at various concentrations (e.g., 10-point serial dilution).
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled ligand (e.g., 1 µM CCL2 or MIP-1β).
-
Initiate the binding reaction by adding 50 µL of the radioligand at a concentration close to its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plates, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Monocyte Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of monocytes in response to a chemoattractant.
Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced monocyte chemotaxis.
Materials:
-
Cells: Freshly isolated human peripheral blood monocytes or a monocytic cell line (e.g., THP-1).
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 1% BSA.
-
Transwell inserts: 5 µm pore size for a 24-well plate.
-
Detection Reagent: Calcein-AM or similar cell viability stain.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Isolate monocytes from peripheral blood or culture the monocytic cell line.
-
Resuspend the cells in assay medium at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
Add assay medium containing CCL2 (at a concentration that elicits a submaximal response, e.g., 10 ng/mL) to the lower wells of the 24-well plate.
-
In a separate plate, pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells containing the chemoattractant.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Aspirate the medium from the lower chamber and add a solution containing Calcein-AM.
-
Incubate for 30-60 minutes to allow for dye uptake by the migrated cells.
-
Measure the fluorescence in a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control (no chemoattractant) from all other readings.
-
Plot the percentage of inhibition of chemotaxis against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for CCR2 and CCR5, the primary target and a key off-target receptor for this compound, respectively.
Caption: Canonical signaling pathway of the CCR2 receptor.
Caption: Canonical signaling pathway of the CCR5 receptor.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for determining chemokine receptor selectivity and the logical relationship of this compound's selectivity.
Caption: Workflow for determining chemokine receptor selectivity.
Caption: Logical relationship of this compound selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Review of the Development and Clinical Trials of BMS-741672
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-741672 is a potent and selective, orally active antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Bristol Myers Squibb, it was investigated for its therapeutic potential in inflammatory conditions, including diabetic neuropathic pain and insulin (B600854) resistance. The core innovation behind this compound lies in its "conformational-switching" mechanism, a design strategy to overcome the common drug development challenge of balancing polarity for selectivity and lipophilicity for oral bioavailability. Despite promising preclinical data and progression into Phase II clinical trials, the development of this compound was ultimately discontinued (B1498344). This guide provides a comprehensive technical overview of its development, mechanism of action, preclinical pharmacology, and clinical trial investigations.
Introduction: The Rationale for CCR2 Antagonism
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the inflammatory cascade. This signaling axis is responsible for the recruitment of monocytes from the bone marrow to sites of inflammation, where they differentiate into macrophages. This process is implicated in the pathogenesis of a wide range of diseases, including atherosclerosis, type 2 diabetes, and neuropathic pain. Antagonism of CCR2, therefore, represents a promising therapeutic strategy to mitigate chronic inflammation.
The "Conformational-Switching" Design of this compound
A key challenge in the development of CCR2 antagonists has been achieving a balance between good ion channel selectivity (often associated with more polar molecules) and high oral bioavailability (typically seen with more lipophilic compounds). Bristol Myers Squibb addressed this by designing this compound with a protonation-dependent conformational switching mechanism.[1]
At the low pH of the intestine, the molecule adopts a more polar, charged conformation that is less permeable. However, a small population of a less polar, uncharged conformer exists in equilibrium. This less polar form can traverse the lipid membranes of the intestinal wall. Once in the higher pH environment of the bloodstream, the molecule reverts to its more polar, active conformation, which is optimal for binding to CCR2.[1] This innovative approach allowed for both good oral absorption and high target selectivity.
Preclinical Pharmacology
This compound demonstrated potent and selective antagonism of CCR2 in a variety of preclinical studies.
In Vitro Activity
| Parameter | Value | Species/Cell Line | Notes |
| CCR2 IC50 | 1.1 nM | Human | >700-fold selectivity over CCR5.[2] |
| Monocyte Chemotaxis IC50 | 0.67 nM | Human | Inhibition of monocyte migration towards a chemoattractant.[2] |
Pharmacokinetics
| Species | Oral Bioavailability (%) | Half-life (t1/2) (IV) |
| Rat | 51% | 5.1 h |
| Cynomolgus Monkey | 46% | 3.2 h |
| Mouse | 28% | - |
Data compiled from multiple sources.[1][2]
Safety Pharmacology
Preclinical safety studies indicated a suitable safety margin for progression to human trials. Notably, in telemetrized monkeys, this compound did not demonstrate any effects on the QTc interval at a dose of 30 mg/kg, suggesting a low risk of cardiac arrhythmias.[1]
Metabolism
A significant challenge with this compound was its in vivo metabolic stability. In pharmacokinetic studies in cynomolgus monkeys, a high level of the N-demethylated metabolite was observed.[3] This metabolite was found to be approximately 20-fold less active than the parent compound.[3] This metabolic liability likely contributed to the decision to discontinue its development and pursue a successor compound, BMS-753426, which was designed to have improved metabolic stability.[3]
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through G-protein coupling. This leads to the activation of several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, ultimately resulting in monocyte chemotaxis, activation, and survival.
Experimental Workflow: Monocyte Chemotaxis Assay
A common method to assess the functional activity of a CCR2 antagonist is the monocyte chemotaxis assay, which measures the inhibition of monocyte migration towards a chemoattractant.
Clinical Trials
This compound advanced into Phase II clinical trials to evaluate its efficacy and safety in patient populations.
Study for Diabetic Neuropathic Pain
-
NCT Identifier: NCT00683423[4]
-
Title: A Study of this compound for Diabetic Neuropathic Pain[4]
-
Status: Completed[4]
-
Purpose: To determine if this compound improves neuropathic pain in patients with diabetes.[4]
-
Design: A randomized, double-blind, placebo-controlled, crossover assignment study with approximately 50 participants.[5]
-
Inclusion Criteria: Type 1 or 2 diabetes with painful, distal, symmetrical, sensory-motor neuropathy for at least 12 months; HbA1c between 7% and 10%.[5]
-
Exclusion Criteria: Clinically significant or unstable diseases of other body systems; women of childbearing potential.[5]
-
Results: The detailed results of this study have not been publicly disclosed.
Study in Insulin Resistance
-
NCT Identifier: NCT00699790
-
Title: Proof of Confidence Study of CCR2 Antagonist (this compound) in Insulin Resistance
-
Status: Completed[6]
-
Purpose: To evaluate the efficacy and safety of this compound in subjects with insulin resistance.
-
Phase: Phase 2[6]
-
Results: The detailed results of this study have not been publicly disclosed.
Discontinuation and Future Directions
The development of this compound was discontinued after the completion of Phase II trials. While the exact reasons have not been officially published, the known metabolic instability of the compound, specifically its N-demethylation to a less active metabolite, is a likely contributing factor.[3] This is further supported by the subsequent development of BMS-753426, a successor molecule designed with improved metabolic properties.[3]
The story of this compound highlights a critical aspect of drug development: the challenge of optimizing multiple parameters simultaneously. While the "conformational-switching" approach was a novel solution to the bioavailability and selectivity issue, the metabolic fate of the molecule ultimately limited its clinical potential. The insights gained from the development of this compound have undoubtedly informed the design of next-generation CCR2 antagonists.
Conclusion
This compound represents a significant effort in the pursuit of a clinically effective CCR2 antagonist. Its innovative design and promising preclinical profile underscored the therapeutic potential of targeting the CCL2-CCR2 axis. Although its development was halted, the lessons learned from its preclinical and clinical investigations provide valuable knowledge for the ongoing development of therapies for inflammatory and metabolic diseases. The journey of this compound serves as an important case study for medicinal chemists and drug development professionals, illustrating the complex interplay of efficacy, safety, and pharmacokinetics in the quest for new medicines.
References
- 1. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Diabetic Neuropathic Pain | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. This compound for Diabetic Neuropathic Pain [ctv.veeva.com]
- 6. go.drugbank.com [go.drugbank.com]
BMS-741672: A Comprehensive Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-741672 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a G protein-coupled receptor critically involved in the migration of monocytes and macrophages to sites of inflammation.[1] The primary ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.[2] The CCL2-CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1] this compound has demonstrated high affinity for CCR2 and functional antagonism of monocyte chemotaxis, and it has been evaluated in clinical trials.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and key experimental protocols for the laboratory use of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for the accurate preparation of stock solutions, experimental design, and data interpretation.
| Property | Value | Reference |
| IUPAC Name | N-((1R,2R,4S)-2-(acetylamino)-4-((isopropyl(methyl)amino)methyl)cyclohexyl)-4-((6-(trifluoromethyl)quinazolin-4-yl)amino)benzamide | N/A |
| Molecular Formula | C25H33F3N6O2 | [3] |
| Molecular Weight | 506.56 g/mol | [3] |
| CAS Number | 1004757-96-3 | [3] |
| Appearance | Crystalline solid | [2] |
| pKa | 9.5 (tertiary amine), 4.5 (quinazoline) | [4] |
| Solubility | Soluble in DMSO and ethanol. Quantitative data not publicly available. | N/A |
| Melting Point | Not publicly available. | N/A |
Biological Activity
This compound is a highly selective CCR2 antagonist. Its biological activity is typically characterized by its binding affinity to the CCR2 receptor and its functional inhibition of CCL2-induced cell migration. Key activity parameters are summarized in Table 2.
| Parameter | Value | Species | Assay | Reference |
| CCR2 IC50 | 1.1 nM | Human | Radioligand Binding | [3] |
| CCR5 IC50 | 780 nM | Human | Radioligand Binding | [3] |
| Monocyte Chemotaxis IC50 | 0.67 nM | Human | In vitro chemotaxis | [3] |
| Oral Bioavailability | 51% | Rat | In vivo pharmacokinetics | [3] |
| Half-life (t1/2) | 5.1 h (IV) | Rat | In vivo pharmacokinetics | [3] |
| Oral Bioavailability | 46% | Cynomolgus Monkey | In vivo pharmacokinetics | [3] |
| Half-life (t1/2) | 3.2 h (IV) | Cynomolgus Monkey | In vivo pharmacokinetics | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to CCR2, thereby preventing the binding of its cognate ligand CCL2 and subsequent receptor activation. The binding of CCL2 to CCR2, a G protein-coupled receptor, triggers a cascade of intracellular signaling events that are crucial for monocyte and macrophage chemotaxis, survival, and proliferation.[5][6] Key downstream signaling pathways inhibited by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6][7]
Synthesis Overview
The synthesis of this compound is a multi-step process. A concise bulk synthesis has been reported which involves the construction of a chiral all-cis 1,2,4-triaminocyclohexane (TACH) core.[7] This is achieved through consecutive stereocontrolled heterogeneous hydrogenations. A key step is a Curtius reaction to introduce a C-N bond. The final steps involve deprotection, N-acetylation, and an uncatalyzed SNAr coupling with a 4-chloroquinazoline (B184009) intermediate.[7] A 12-step synthesis has been utilized to produce kilogram quantities of the compound.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of this compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing human CCR2, such as the murine monocyte cell line WEHI-274.1 or human peripheral blood mononuclear cells (PBMCs).[1]
-
Radioligand: 125I-labeled human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Methodology:
-
Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest and resuspend the cells in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 1 µM unlabeled CCL2 (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of 125I-hCCL2 at a final concentration of ~50 pM.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the contents of the wells to a 96-well filter plate and wash with cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Monocyte Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of monocytic cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[8]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Assay Plate: 24-well or 96-well plate with cell migration inserts (e.g., Transwell®) with a 5 µm pore size.[9]
-
Detection Reagent: Calcein-AM or a similar fluorescent dye to label the cells.[9]
-
Fluorescence Plate Reader.
Methodology:
-
Cell Preparation: Culture THP-1 cells as per standard protocols.[8] On the day of the assay, harvest the cells and resuspend them in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Labeling: Incubate the cells with Calcein-AM (typically 1-5 µM) for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend in assay medium.
-
Assay Setup:
-
Add assay medium containing hCCL2 (e.g., 10 ng/mL) to the lower chamber of the migration plate.
-
In the upper chamber (the insert), add the Calcein-AM labeled cell suspension.
-
Add serial dilutions of this compound to the upper chamber with the cells. Include appropriate vehicle controls.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
-
Detection:
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Quantify the number of migrated cells based on the fluorescence intensity. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the CCL2-CCR2 signaling axis in health and disease. This guide provides essential information on its physical and chemical properties, biological activity, and detailed protocols for its characterization in a laboratory setting. Adherence to these methodologies will facilitate reproducible and accurate experimental outcomes, contributing to a deeper understanding of CCR2 biology and the therapeutic potential of its antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomic characterization of the signaling network resulting from activation of the chemokine receptor CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
BMS-741672: A Deep Dive into a Selective CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-741672, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document delves into its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its evaluation.
Core Concepts: Targeting the CCR2-CCL2 Axis
The CCR2-CCL2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of this axis is implicated in a wide range of inflammatory and autoimmune diseases. This compound is a small molecule inhibitor designed to block this interaction, thereby preventing the migration of CCR2-expressing cells. A key feature of this compound is its "protonation-dependent conformational switching" mechanism, which allows this relatively polar and highly selective molecule to achieve good oral bioavailability by transiently adopting a more lipophilic conformation to cross the intestinal membrane.[1][2]
Quantitative Pharmacology
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Cell Line | Notes |
| CCR2 IC50 | 1.1 nM[3][4][5][6][7] | - | - |
| Monocyte Chemotaxis IC50 | 0.67 nM[1][5] | In vitro | Inhibition of monocyte migration. |
| CCR5 Selectivity | >700-fold vs CCR2[3][4][5][6][7] | - | Demonstrates high selectivity for CCR2 over the closely related CCR5. |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Oral Bioavailability (%) | t1/2 (h) | Cmax (nM) | AUC (nM*h) |
| Rat | IV | - | 5.1[1][3] | - | - |
| Rat | Oral | 51[1][3] | - | 138 | 1060 |
| Cynomolgus Monkey | IV | - | 3.2[1][3] | - | - |
| Cynomolgus Monkey | Oral | 46[1][3] | - | - | - |
| Mouse | Oral | 28[8] | - | - | - |
Mechanism of Action: Visualized
The following diagram illustrates the simplified signaling pathway of CCR2 and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key assays used to characterize this compound.
Radioligand Binding Assay (General Protocol)
This assay determines the binding affinity of a compound to its target receptor.
Objective: To determine the IC50 value of this compound for CCR2.
Materials:
-
HEK293 cells stably expressing human CCR2.
-
Radioligand: [¹²⁵I]-CCL2.
-
Non-labeled CCL2 (for non-specific binding).
-
This compound.
-
Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Harvest CCR2-expressing HEK293 cells and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand ([¹²⁵I]-CCL2), and either this compound at various concentrations (for competition binding) or an excess of non-labeled CCL2 (for non-specific binding).
-
Incubation: Add the cell membrane suspension to each well. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Monocyte Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of monocytes towards a chemoattractant.
Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced monocyte migration.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Recombinant human CCL2 (chemoattractant).
-
This compound.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Transwell inserts (e.g., 5 µm pore size).
-
24-well plates.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell viability reagent for quantification.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture and harvest THP-1 cells. Wash and resuspend the cells in assay medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 2-4 hours).
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the bottom well.
-
-
Data Analysis: Plot the percentage of inhibition of migration against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a highly potent and selective CCR2 antagonist with favorable preclinical pharmacokinetic properties. Its unique mechanism of action allows for good oral bioavailability despite its polarity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on CCR2-targeted therapies. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving BMS-741672 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of BMS-741672, a potent and selective CCR2 antagonist, for use in in vitro experimental settings. Proper solubilization is critical for ensuring accurate and reproducible results in cell-based assays. This guide outlines recommended solvents, preparation of stock and working solutions, and best practices for handling and storage. Additionally, it includes a summary of the relevant signaling pathway and a workflow for solution preparation.
Introduction to this compound
This compound is a highly selective and orally active antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 signaling axis, this compound inhibits the migration of these immune cells, making it a valuable tool for studying inflammatory diseases, atherosclerosis, and certain cancers. For in vitro studies, it is essential to begin with a properly prepared solution of the compound to ensure accurate and meaningful results.
Solubility of this compound
The solubility of this compound is a key factor in the preparation of solutions for in vitro experiments. While sparingly soluble in aqueous solutions, it exhibits good solubility in common organic solvents.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Information not readily available | May be suitable for some applications but should be tested empirically. |
| Water | Sparingly soluble | Not recommended for initial stock solution preparation. |
Note: Specific quantitative solubility data (e.g., mg/mL or mM) is not consistently reported in publicly available literature. It is recommended to consult the manufacturer's product datasheet for the most accurate information or perform empirical solubility testing.
Experimental Protocols
Materials and Equipment
-
This compound (powder form)
-
High-purity Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 478.5 g/mol .
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 478.5 g/mol * (1000 mg / 1 g) = 4.785 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.785 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for several months.
-
Preparation of Working Solutions
For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Determine the final desired concentration of this compound:
-
This compound has an in vitro IC50 for monocyte chemotaxis of approximately 0.67 nM and a binding IC50 of 1.1 nM.[1] A typical starting point for in vitro experiments could be in the range of 1-100 nM.
-
-
Perform serial dilutions:
-
It is recommended to perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
Example for preparing a 10 µM intermediate solution:
-
Dilute the 10 mM stock solution 1:1000 in sterile cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
-
Example for preparing a 10 nM final working solution:
-
Dilute the 10 µM intermediate solution 1:1000 in sterile cell culture medium (e.g., add 1 µL of 10 µM intermediate solution to 999 µL of medium).
-
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound and the CCL2/CCR2 Signaling Pathway
Caption: this compound competitively antagonizes the CCL2/CCR2 signaling pathway.
Conclusion
The successful use of this compound in in vitro research hinges on its proper dissolution and handling. The protocols outlined in this document provide a framework for preparing accurate and effective solutions. Researchers should always prioritize the use of high-purity reagents and sterile techniques. By following these guidelines, scientists can confidently employ this compound as a tool to investigate the roles of CCR2 in health and disease.
References
Application Notes and Protocols: BMS-741672 for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the in vivo use of BMS-741672 in mouse studies. This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator of monocyte and macrophage recruitment in inflammatory and disease processes.
Overview and Mechanism of Action
This compound is an orally active small molecule inhibitor of CCR2, with a reported IC50 of 1.1 nM.[1] It demonstrates high selectivity for CCR2 over other chemokine receptors, such as CCR5 (greater than 700-fold).[1] The primary ligand for CCR2 is the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). The CCL2-CCR2 signaling axis is a critical pathway in the emigration of monocytes from the bone marrow and their subsequent infiltration into tissues during inflammation and in various pathological conditions, including cancer, cardiovascular disease, and fibrosis. By blocking this interaction, this compound can effectively inhibit the recruitment of inflammatory monocytes and macrophages to sites of disease.
Signaling Pathway of CCL2-CCR2 Axis
The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways ultimately regulate cellular processes such as chemotaxis, survival, proliferation, and differentiation. Key downstream signaling pathways activated by the CCL2-CCR2 axis include the PI3K/Akt, JAK/STAT, and MAPK pathways.
Recommended Dosage for In Vivo Mouse Studies
Recommended Starting Dosage Range: 1 - 100 mg/kg, administered orally, twice daily.
This recommendation is based on a study where the successor to this compound was dosed at 1, 25, and 100 mg/kg twice daily in a thioglycolate-induced peritonitis model in hCCR2 knock-in mice.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific mouse model and experimental endpoint.
Factors to Consider for Dose Optimization:
-
Mouse Strain: Different mouse strains can exhibit variations in drug metabolism and response.
-
Disease Model: The severity and nature of the disease model can influence the required therapeutic dose.
-
Pharmacokinetic Profile: While specific mouse pharmacokinetic data for this compound is limited, it has shown oral bioavailability in rats (51%) and cynomolgus monkeys (46%).[3]
-
Endpoint Measurement: The dose required to see an effect on a biomarker (e.g., monocyte count) may differ from the dose required for a therapeutic outcome.
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo data for this compound and its successor compound.
| Compound | Parameter | Value | Species/System |
| This compound | IC50 (CCR2) | 1.1 nM | In vitro |
| This compound | IC50 (Monocyte Chemotaxis) | 0.67 nM | In vitro |
| This compound | Oral Bioavailability | 51% | Rat |
| This compound | Oral Bioavailability | 46% | Cynomolgus Monkey |
| BMS-753426 (Successor) | Oral Dosage Range | 1, 25, 100 mg/kg (BID) | hCCR2 Knock-in Mouse |
Experimental Protocols
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or 10% Solutol HS 15 in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Weighing scale
-
Vortex mixer
-
Oral gavage needles
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Assume a standard dosing volume of 10 mL/kg for mice.
-
Weigh the appropriate amount of this compound powder.
-
If using methylcellulose, gradually add the powder to the vehicle while continuously triturating with a mortar and pestle or mixing with a homogenizer to ensure a uniform suspension.
-
If using Solutol HS 15, gently warm the vehicle to aid in dissolution and then add the this compound powder.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the formulation to mice via oral gavage using an appropriately sized gavage needle.
Experimental Workflow for a Monocyte Chemotaxis Inhibition Study
The following workflow outlines a typical experiment to evaluate the efficacy of this compound in a mouse model of inflammation.
Detailed Protocol (Thioglycolate-Induced Peritonitis Model):
-
Animal Acclimation: Acclimate hCCR2 knock-in mice for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle control, 1 mg/kg this compound, 25 mg/kg this compound, 100 mg/kg this compound).
-
Dosing: Administer the first oral dose of this compound or vehicle.
-
Inflammation Induction: One hour after the first dose, intraperitoneally inject 1 mL of 3% thioglycolate solution to induce peritonitis.
-
Subsequent Dosing: Administer subsequent doses of this compound or vehicle according to the desired schedule (e.g., twice daily).
-
Sample Collection: At a predetermined time point after thioglycolate injection (e.g., 48 or 72 hours), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5-10 mL of ice-cold PBS.
-
Cell Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells and perform cell counts. Use flow cytometry with specific markers (e.g., CD11b, Ly6C) to quantify the number of recruited monocytes and macrophages.
-
Data Analysis: Statistically compare the number of monocytes/macrophages in the peritoneal lavage of the this compound-treated groups to the vehicle control group.
Conclusion
This compound is a valuable research tool for investigating the role of the CCL2-CCR2 signaling axis in various disease models. The recommended starting dosage for in vivo mouse studies is between 1 and 100 mg/kg, administered orally twice daily, based on data from a structurally similar successor compound. It is imperative for researchers to perform dose-titration experiments to identify the optimal dose for their specific experimental conditions. The provided protocols and diagrams serve as a comprehensive guide for the effective use of this compound in preclinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-741672 in Monocyte Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte migration is a fundamental process in the inflammatory response and is implicated in various diseases, including atherosclerosis, rheumatoid arthritis, and cancer.[1][2] This migration is primarily driven by chemokines, with the C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), being a key player.[1][2] CCL2 exerts its effect by binding to the C-C chemokine receptor 2 (CCR2), a G protein-coupled receptor expressed on the surface of monocytes.[2][3] The activation of CCR2 by CCL2 initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement.[3]
BMS-741672 is a potent and selective antagonist of CCR2.[4][5] It has been shown to inhibit monocyte chemotaxis in vitro with high efficacy, making it a valuable tool for studying the role of the CCL2-CCR2 axis in various pathological processes and for the development of novel therapeutics.[4][5] These application notes provide a detailed protocol for utilizing this compound in a monocyte chemotaxis assay.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the CCR2 receptor. By binding to CCR2, it prevents the interaction of the endogenous ligand, CCL2, thereby inhibiting the downstream signaling pathways that lead to monocyte migration.[4][5] The CCL2-CCR2 signaling axis is a critical pathway in inflammatory cell recruitment.[3]
Caption: CCL2-CCR2 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in the context of a monocyte chemotaxis assay.
| Parameter | Value | Reference |
| This compound IC50 (Monocyte Chemotaxis) | 0.67 nM | [4][5] |
| This compound IC50 (CCR2 Binding) | 1.1 nM | [4] |
| This compound Selectivity (CCR2 vs. CCR5) | >700-fold | [4] |
| Recommended MCP-1 Concentration | 10 - 100 ng/mL | [6] |
| Monocyte Seeding Density (96-well plate) | 1 x 10^5 - 2 x 10^5 cells/well | [7] |
| Incubation Time | 1 - 4 hours | [6][7] |
Experimental Protocol: Monocyte Chemotaxis Assay
This protocol is based on the Boyden chamber principle, utilizing a permeable support (e.g., Transwell® insert) to separate monocytes from a chemoattractant gradient.[6][7]
Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
Monocyte isolation kit (e.g., CD14 magnetic beads)[7]
-
RPMI 1640 supplemented with 25 mM HEPES
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Recombinant Human CCL2 (MCP-1)[6]
-
This compound
-
DMSO (for dissolving this compound)
-
Calcein-AM or other fluorescent dye for cell labeling[1]
-
Fluorescence plate reader
Experimental Workflow
Caption: Experimental workflow for the monocyte chemotaxis assay with this compound.
Step-by-Step Procedure
1. Preparation of Reagents:
-
Assay Medium: RPMI 1640 with 25 mM HEPES and 0.1% BSA.[6]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in assay medium to desired working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
CCL2 (MCP-1) Solution: Reconstitute lyophilized human CCL2 in sterile water with 0.1% BSA to create a stock solution (e.g., 50 µg/mL).[6] Dilute in assay medium to a final working concentration (e.g., 75 ng/mL).[6]
2. Monocyte Isolation and Labeling:
-
Isolate monocytes from fresh human PBMCs using a positive selection method with anti-CD14 magnetic beads.[7] The purity of the isolated CD14+ monocytes should be >80%.[7]
-
Wash the isolated monocytes with serum-free RPMI 1640.
-
Resuspend the cells in assay medium and label with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.[1]
-
After labeling, wash the cells to remove excess dye and resuspend in assay medium at a final concentration of 1.0 - 1.5 x 10^6 cells/mL.[6]
3. Chemotaxis Assay Setup:
-
Add 750 µL (for a 24-well plate) or an appropriate volume for a 96-well plate of assay medium containing the desired concentration of CCL2 (e.g., 75 ng/mL) to the lower chamber of the chemotaxis plate.[6]
-
Include control wells:
-
Negative Control: Assay medium without CCL2 to measure basal migration.
-
Positive Control: Assay medium with CCL2 to measure maximal migration.
-
-
In a separate plate or tubes, pre-incubate the labeled monocyte suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at room temperature.
-
Carefully place the cell culture inserts into the wells of the plate.
-
Add 250 µL (for a 24-well plate) of the pre-incubated monocyte suspension to the upper chamber of each insert.[6]
4. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours.[6][7] The optimal incubation time may need to be determined empirically for specific cell types and experimental conditions.
5. Quantification of Cell Migration:
-
After incubation, carefully remove the inserts from the plate.
-
Gently remove the non-migrated cells from the top side of the insert membrane with a cotton swab.
-
Quantify the migrated cells on the bottom side of the membrane or in the lower chamber using a fluorescence plate reader.[1] Alternatively, cells in the lower chamber can be quantified by measuring cellular ATP levels using a luminescent assay.[7]
6. Data Analysis:
-
Subtract the fluorescence reading of the negative control (basal migration) from all other readings.
-
Calculate the percentage of migration inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of this compound treated well / Fluorescence of positive control well)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Conclusion
This document provides a comprehensive protocol for utilizing the selective CCR2 antagonist, this compound, in a monocyte chemotaxis assay. The detailed methodology, along with the summarized quantitative data and visual diagrams, offers a valuable resource for researchers investigating the role of the CCL2-CCR2 signaling axis in health and disease. Adherence to this protocol will enable the generation of robust and reproducible data for the evaluation of CCR2-targeted therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. cellbiolabs.com [cellbiolabs.com]
Application of BMS-741672 in Models of Inflammatory Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-741672 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This compound offers a valuable tool for preclinical research to investigate the role of CCR2 in various disease models and to evaluate the therapeutic potential of CCR2 antagonism.
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of inflammatory disease, based on available preclinical data.
Mechanism of Action
This compound functions by binding to CCR2, a G protein-coupled receptor (GPCR), thereby preventing the binding of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, infiltration into tissues, and subsequent inflammatory responses.
Figure 1: Simplified CCL2-CCR2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in preclinical models.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Ligand | IC50 (nM) | Reference |
| Monocyte Chemotaxis | Human Monocytes | CCL2 | 0.67 | [1] |
Table 2: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Compound | Dosage | Efficacy Metric | Result | Reference |
| hCCR2 Knock-in Mouse | This compound | 55 mg/kg, oral, twice daily (BID) | Reduction in Clinical Score AUC | Comparable efficacy to BMS-753426 (25 mg/kg, BID) | [1] |
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on the chemotaxis of monocytes in response to CCL2.
Figure 2: Experimental Workflow for In Vitro Monocyte Chemotaxis Assay.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Recombinant human CCL2 (MCP-1).
-
This compound.
-
Assay medium: RPMI 1640 supplemented with 1% FBS.
-
Chemotaxis chamber (e.g., 48-well Boyden chamber with 5 µm pore size polycarbonate membrane or Transwell® inserts).
-
Cell counting solution or fluorescence/luminescence-based cell viability reagent.
-
Plate reader.
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols.
-
Alternatively, isolate primary human monocytes from peripheral blood using standard density gradient centrifugation followed by positive or negative selection methods.
-
Wash and resuspend cells in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Chemotaxis Assay Setup:
-
Add assay medium containing the desired concentration of CCL2 (typically in the low nM range, to be optimized for maximal chemotaxis) to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the monocyte cell suspension with the serially diluted this compound or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper wells of the chemotaxis chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes. Incubation time should be optimized based on the cell type and chamber used.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Wipe the upper side of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the migrated cells in several high-power fields under a microscope.
-
Alternatively, for fluorescence or luminescence-based assays, lyse the migrated cells in the lower chamber and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol provides a general framework for inducing EAE in mice and testing the efficacy of this compound. Specific parameters may need to be optimized based on the mouse strain and laboratory conditions.
Figure 3: Experimental Workflow for EAE Model and Treatment with this compound.
Materials:
-
hCCR2 knock-in mice (or other susceptible strains like C57BL/6).
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA).
-
Mycobacterium tuberculosis H37Ra (inactivated).
-
Pertussis toxin (PTX).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
Procedure:
-
EAE Induction:
-
Prepare an emulsion of MOG35-55 peptide in CFA (supplemented with M. tuberculosis).
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Treatment:
-
On day 1 post-immunization, begin oral administration of this compound (55 mg/kg) or vehicle, twice daily.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Score the clinical severity of EAE using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28 post-immunization), euthanize the mice.
-
Collect spinal cords and brains for histopathological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric analysis of immune cell populations (e.g., T cells, macrophages).
-
Restimulate splenocytes with MOG peptide to measure antigen-specific cytokine production (e.g., IFN-γ, IL-17) by ELISA or ELISpot.
-
-
Data Analysis:
-
Compare the mean clinical scores and body weight changes between the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the clinical scores.
-
Quantify the extent of inflammation and demyelination from histological sections.
-
Analyze flow cytometry and cytokine data to determine the effect of treatment on the immune response.
-
Use appropriate statistical tests to determine the significance of the observed differences.
-
Application in Other Inflammatory Disease Models
While specific preclinical studies detailing the use of this compound in the following models were not identified in the conducted search, its mechanism of action as a CCR2 antagonist suggests potential utility. Researchers can adapt the following general protocols to investigate the efficacy of this compound.
Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA Model)
General Protocol:
-
Induction: Immunize DBA/1 mice with bovine type II collagen emulsified in CFA. A booster immunization is typically given 21 days later.
-
Treatment: Begin administration of this compound or vehicle at the time of the booster immunization or upon the onset of clinical signs of arthritis.
-
Assessment: Monitor the incidence and severity of arthritis using a clinical scoring system. Measure paw swelling using calipers. At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
Atherosclerosis (ApoE-/- Mouse Model)
General Protocol:
-
Model: Use Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.
-
Diet: Feed the mice a high-fat/high-cholesterol "Western" diet to accelerate lesion development.
-
Treatment: Administer this compound or vehicle orally throughout the period of high-fat diet feeding.
-
Assessment: After a defined period (e.g., 12-16 weeks), euthanize the mice and quantify the atherosclerotic lesion area in the aorta (e.g., by en face analysis with Oil Red O staining) and aortic root (by analysis of serial cross-sections). Analyze plaque composition by immunohistochemistry for macrophages, smooth muscle cells, and collagen.
Type 2 Diabetes (Diet-Induced Obesity Model)
General Protocol:
-
Model: Use a mouse strain susceptible to diet-induced obesity and insulin (B600854) resistance (e.g., C57BL/6J).
-
Diet: Feed mice a high-fat diet for an extended period (e.g., 12-16 weeks) to induce obesity, hyperglycemia, and insulin resistance.
-
Treatment: Administer this compound or vehicle during the high-fat diet feeding period.
-
Assessment: Monitor body weight, food intake, fasting blood glucose, and insulin levels. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity. At the end of the study, collect tissues (e.g., adipose tissue, liver, pancreas) for analysis of inflammation (e.g., macrophage infiltration) and metabolic parameters.
Cancer (Syngeneic Tumor Models)
General Protocol:
-
Model: Implant a syngeneic tumor cell line (e.g., Lewis Lung Carcinoma, MC38 colon adenocarcinoma) into immunocompetent mice.
-
Treatment: Once tumors are established, begin treatment with this compound or vehicle. This compound can also be tested in combination with other anti-cancer therapies like chemotherapy or immunotherapy.
-
Assessment: Monitor tumor growth by caliper measurements. At the end of the study, excise tumors and analyze the tumor microenvironment by flow cytometry or immunohistochemistry for the presence of tumor-associated macrophages (TAMs) and other immune cells.
Note: For all in vivo studies, appropriate dosing, vehicle selection, and pharmacokinetic analysis of this compound should be performed to ensure adequate target engagement.
Conclusion
This compound is a valuable research tool for investigating the role of the CCL2-CCR2 axis in a multitude of inflammatory diseases. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of CCR2 antagonism in various preclinical models. It is crucial to optimize experimental conditions for each specific model and to include comprehensive endpoint analyses to fully elucidate the effects of this compound.
References
Application Notes and Protocols for Studying Macrophage Migration Using a CXCR4 Antagonist
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a C-X-C chemokine receptor type 4 (CXCR4) antagonist to study macrophage migration. While the initial query specified BMS-741672, publicly available scientific literature and pharmacological databases identify this compound as a potent and selective CCR2 antagonist, not a CXCR4 antagonist.[1][2][3][4] The C-C chemokine receptor 2 (CCR2) is indeed a key player in monocyte and macrophage migration.[3][5][6][7] However, to address the user's core interest in the CXCR4 pathway, this document will focus on the well-characterized and widely used CXCR4 antagonist, AMD3100 (Plerixafor) , as a model compound.[8][9][10] The principles and protocols outlined here are broadly applicable to other CXCR4 antagonists.
The CXCL12/CXCR4 signaling axis is a critical pathway involved in directing the migration of various cell types, including macrophages, to sites of inflammation, tissue injury, and tumors.[11][12][13] Macrophages expressing CXCR4 on their surface are guided by gradients of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[12][13] By blocking the interaction between CXCL12 and CXCR4, antagonists like AMD3100 inhibit the downstream signaling cascades that lead to chemotaxis, providing a powerful tool to investigate and modulate macrophage trafficking in various physiological and pathological processes.[14]
Mechanism of Action: CXCR4 Antagonism
CXCR4 is a G-protein coupled receptor (GPCR).[11] Upon binding its ligand, CXCL12, CXCR4 undergoes a conformational change, activating intracellular heterotrimeric G-proteins. This initiates a cascade of downstream signaling events, including the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[12] These pathways culminate in actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement or chemotaxis.
CXCR4 antagonists, such as AMD3100, are small molecules that bind to the CXCR4 receptor, preventing its interaction with CXCL12.[8][9] This blockade inhibits the activation of the downstream signaling pathways responsible for cell migration.
Data Presentation
The following tables summarize key quantitative data for the CXCR4 antagonist AMD3100 (Plerixafor) and, for contextual reference, the CCR2 antagonist this compound.
Table 1: Potency of AMD3100 (Plerixafor) as a CXCR4 Antagonist
| Parameter | Cell Type/Assay | Value | Reference |
| IC50 (CXCR4 Antagonism) | Various | 44 nM | [8] |
| EC50 (HIV-1 Inhibition) | T-lymphocytic cells | 1-10 nM | [8] |
Table 2: Potency of this compound as a CCR2 Antagonist
| Parameter | Cell Type/Assay | Value | Reference |
| IC50 (CCR2 Binding) | Recombinant cells | 1.1 nM | [1][2] |
| IC50 (Monocyte Chemotaxis) | Human peripheral blood mononuclear cells | 0.67 nM | [3] |
| IC50 (CCR5 Binding) | Recombinant cells | 780 nM | [1][2] |
Table 3: Example Quantitative Data from a Macrophage Migration Assay Using a CXCR4 Antagonist
| Treatment Group | Chemoattractant (CXCL12) | Migrated Macrophages (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control | - | 50 ± 8 | N/A |
| Vehicle Control | + | 500 ± 45 | 0% |
| AMD3100 (1 µg/ml) | + | 120 ± 15 | 84.4% |
Note: The data presented in Table 3 are representative and will vary depending on the specific experimental conditions, cell type, and chemoattractant concentration.
Experimental Protocols
In Vitro Macrophage Migration Assay (Transwell Assay)
This protocol describes a common method for assessing macrophage migration in response to a chemoattractant and the inhibitory effect of a CXCR4 antagonist.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
24-well tissue culture plates
-
Macrophage culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant murine or human CXCL12
-
CXCR4 antagonist (e.g., AMD3100)
-
Bovine Serum Albumin (BSA)
-
Calcein AM or Crystal Violet staining solution
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Preparation:
-
Culture macrophages to ~80% confluency.
-
The day before the assay, starve the cells by replacing the culture medium with serum-free medium for 4-6 hours.
-
Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL12). For control wells, add medium without the chemoattractant.
-
To the cell suspension, add the CXCR4 antagonist (e.g., AMD3100 at various concentrations) or vehicle control and incubate for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Quantification of Migration:
-
Using Calcein AM (Fluorescence-based):
-
Carefully remove the medium from the upper and lower chambers.
-
Add a Calcein AM staining solution to the lower chamber and incubate according to the manufacturer's instructions.
-
Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
-
Using Crystal Violet (Microscopy-based):
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with 0.5% Crystal Violet solution.
-
Wash the inserts with water and allow them to dry.
-
Count the number of stained cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Determine the percentage of inhibition of migration for the antagonist-treated groups compared to the vehicle-treated, chemoattractant-stimulated group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo MR evaluation of the effect of the CCR2 antagonist on macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances on the use of the CXCR4 antagonist plerixafor (AMD3100, Mozobil™) and potential of other CXCR4 antagonists as stem cell mobilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CXCR4 knockdown prevents inflammatory cytokine expression in macrophages by suppressing activation of MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological modulation of CXCR4 cooperates with BET bromodomain inhibition in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Migration Inhibitory Factor - CXCR4 is the dominant chemotactic axis in human mesenchymal stem cell recruitment to tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-741672 Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BMS-741672, a selective and orally active C-C chemokine receptor 2 (CCR2) antagonist, in animal research models. The following information is curated to assist in the design and execution of preclinical studies involving this compound.
Overview of this compound
This compound is a potent inhibitor of the CCL2-CCR2 signaling axis, which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This makes it a valuable tool for investigating the role of CCR2 in various pathological conditions, including inflammatory diseases, neuropathic pain, and cancer. The compound has demonstrated good oral bioavailability in several preclinical species.[1][2]
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of this compound is essential for designing effective dosing regimens. The following table summarizes key pharmacokinetic parameters in rats and cynomolgus monkeys.
| Parameter | Rat | Cynomolgus Monkey | Mouse |
| Oral Bioavailability (F%) | 51%[1][2] | 46%[1][2] | 28%[2] |
| Intravenous Half-life (t½) | 5.1 hours[1][2] | 3.2 hours[1][2] | Not specified |
Administration Routes and Protocols
The primary route of administration for this compound in preclinical studies is oral, due to its favorable bioavailability. However, intravenous administration is also a viable option for studies requiring precise control over plasma concentrations.
Oral Administration (Gavage)
Oral gavage is the most common method for delivering a precise dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., Corn oil, Carboxymethyl cellulose (B213188), Dimethyl sulfoxide (B87167) (DMSO), Polysorbate-80)
-
Gavage needles (appropriate size for the animal model)
-
Syringes
-
Balance and weighing supplies
-
Mortar and pestle (if preparing a suspension)
Protocol for Formulation and Administration:
-
Vehicle Selection: The choice of vehicle can influence the absorption and tolerability of the compound. Common vehicles for oral administration of hydrophobic compounds include corn oil and aqueous suspensions with suspending agents like carboxymethyl cellulose and a surfactant such as Polysorbate-80. It is crucial to assess the solubility of this compound in the selected vehicle.
-
Formulation Preparation (Suspension Example):
-
Weigh the required amount of this compound.
-
If necessary, grind the compound to a fine powder using a mortar and pestle to ensure uniform particle size.
-
Prepare the vehicle solution. For example, a 0.5% carboxymethyl cellulose solution with 0.1% Polysorbate-80 in purified water.
-
Gradually add the powdered this compound to the vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
Ensure the final concentration allows for the desired dosage in a reasonable administration volume (typically 5-10 mL/kg for rodents).
-
-
Animal Handling and Dosing:
-
Properly restrain the animal to ensure its safety and the accuracy of the administration.
-
Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Intravenous Administration (Injection)
Intravenous administration allows for 100% bioavailability and rapid achievement of target plasma concentrations.
Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., Saline, 5% Dextrose solution, DMSO:Saline mixture)
-
Sterile syringes and needles (appropriate gauge for the animal's vein)
-
Animal restrainer
-
Heat lamp (to dilate tail veins in rodents)
Protocol for Formulation and Administration:
-
Vehicle Selection: The vehicle must be sterile and biocompatible for intravenous injection. A common approach for compounds with limited aqueous solubility is to first dissolve them in a small amount of a non-aqueous solvent like DMSO and then dilute with a sterile aqueous solution like saline. A 60:40 mix of DMSO:saline has been used for other CCR2 antagonists.
-
Formulation Preparation (Solution Example):
-
Under sterile conditions, dissolve the required amount of this compound in the chosen non-aqueous solvent (e.g., DMSO).
-
Slowly add the sterile aqueous solution (e.g., saline) to the desired final volume while gently mixing to avoid precipitation. The final concentration of the organic solvent should be minimized to reduce potential toxicity.
-
Visually inspect the solution for any precipitates before administration.
-
-
Animal Handling and Dosing:
-
For rodents, warming the tail with a heat lamp can help to dilate the lateral tail veins, making injection easier.
-
Place the animal in a suitable restrainer.
-
Disinfect the injection site.
-
Insert the needle into the vein and administer the solution slowly.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a disease model.
Caption: Experimental workflow for in vivo studies.
CCR2 Signaling Pathway
This compound exerts its effect by blocking the C-C chemokine receptor 2 (CCR2). Understanding the downstream signaling of this receptor is crucial for interpreting experimental results.
Caption: Simplified CCR2 signaling pathway.
References
Application Notes and Protocols for BMS-741672 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-741672 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory diseases and cancer. These application notes provide detailed protocols for incorporating this compound into cell culture experiments to study its effects on CCR2-mediated processes.
Mechanism of Action
This compound functions by binding to CCR2, thereby inhibiting the downstream signaling cascade initiated by CCL2. This blockade prevents the cellular responses triggered by CCL2, most notably chemotaxis, which is the directed migration of cells along a chemical gradient. By inhibiting CCR2, this compound effectively reduces the recruitment of inflammatory monocytes to tissues.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CCR2 Binding IC50 | 1.1 nM | Recombinant | [1] |
| Monocyte Chemotaxis Inhibition IC50 | 0.67 nM | In vitro assay | [1][2] |
| CCR5 Binding IC50 | >700-fold selective for CCR2 over CCR5 | HT1080 cells expressing CCR5 | [1][2] |
Signaling Pathway
The CCL2-CCR2 signaling axis is a key pathway in inflammatory cell recruitment. The binding of CCL2 to its G protein-coupled receptor, CCR2, on the surface of monocytes initiates a signaling cascade that leads to cell polarization and migration towards the CCL2 source.
Caption: CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: In Vitro Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of monocytic cells towards a CCL2 gradient using a Transwell system.
Caption: Experimental workflow for the in vitro chemotaxis assay.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Recombinant human CCL2 (hCCL2)
-
This compound
-
Assay Medium: RPMI 1640 with 0.5% BSA
-
Transwell inserts (5 µm pore size for a 24-well plate)
-
Fluorescence plate reader
-
Calcein-AM or other cell viability stain
Procedure:
-
Cell Preparation: Culture THP-1 cells according to standard protocols. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 (at a pre-determined optimal concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate.
-
For a negative control, add assay medium without hCCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
To quantify the migrated cells in the lower chamber, add a fluorescent viability dye such as Calcein-AM and incubate for 30 minutes.
-
Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
Protocol 2: CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of this compound for the CCR2 receptor by measuring the displacement of a radiolabeled CCL2 ligand.
Materials:
-
Cells expressing CCR2 (e.g., WEHI-274.1, a murine monocyte cell line)
-
Radioligand: 125I-labeled murine CCL2 (mCCL2)
-
This compound
-
Assay Buffer: RPMI 1640 with 1% BSA
-
Wash Buffer: Cold PBS
-
96-well filter plate
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest the cells and resuspend them in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of serially diluted this compound.
-
For total binding, add 25 µL of assay buffer.
-
For non-specific binding, add 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM).
-
50 µL of 125I-mCCL2 at a final concentration of approximately 50 pM.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding against the concentration of this compound to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay is used to assess the cytotoxicity of this compound on the cell line of interest.
Materials:
-
Cell line of interest (e.g., THP-1)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
Preparing a Stable Stock Solution of BMS-741672: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stable stock solution of BMS-741672, a selective antagonist of the C-C chemokine receptor 2 (CCR2). Adherence to this protocol will ensure the integrity and stability of the compound for use in various in vitro and in vivo research applications. The protocol includes information on the necessary materials, step-by-step instructions for dissolution, and recommendations for storage and handling. Additionally, this note summarizes the physicochemical properties of this compound and outlines the CCL2-CCR2 signaling pathway, the primary target of this inhibitor.
Introduction to this compound
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor in the inflammatory cascade. The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), mediates the migration of monocytes and other immune cells to sites of inflammation.[1][2] Consequently, this compound is a valuable tool for studying the role of the CCL2-CCR2 axis in various pathological conditions, including inflammatory diseases and cancer. Given its scientific importance, the ability to prepare a stable and reliable stock solution is paramount for reproducible experimental results.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is crucial for its proper handling and storage. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₈N₆O₂ | N/A |
| Molecular Weight | 490.63 g/mol | N/A |
| pKa | 9.5 (tertiary amine), 4.5 (quinazoline) | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility (estimated) | DMSO: ~30 mg/mL, Ethanol: ~1 mg/mL | [4] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber, polypropylene (B1209903) or glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.91 mg of this compound (Molecular Weight = 490.63 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5] Properly label all vials with the compound name, concentration, date of preparation, and solvent.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Signaling Pathway
This compound exerts its effects by blocking the CCL2-CCR2 signaling axis. The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of downstream signaling events that are crucial for monocyte chemotaxis and inflammation.
Conclusion
The protocol outlined in this application note provides a reliable method for preparing a stable stock solution of this compound. By following these guidelines, researchers can ensure the quality and consistency of their experimental results when investigating the role of the CCL2-CCR2 signaling axis. Always refer to the product-specific information sheet for any lot-specific handling instructions.
References
Application Notes and Protocols for the Use of BMS-741672 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It is a crucial tool for investigating the pathogenesis of the disease and for the preclinical evaluation of potential therapeutics. A key event in the development of EAE is the infiltration of immune cells, particularly monocytes and macrophages, into the central nervous system (CNS), which is largely mediated by the C-C chemokine receptor 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).
BMS-741672 is a potent and selective antagonist of CCR2. By blocking the CCR2 signaling pathway, this compound is expected to inhibit the recruitment of inflammatory monocytes to the CNS, thereby ameliorating the clinical signs of EAE. These application notes provide a summary of the available data and a reconstructed experimental protocol for the use of this compound in EAE models.
Data Presentation
Efficacy of this compound in a Human CCR2 Knock-in Mouse EAE Model
The following table summarizes the quantitative data from a study where this compound was used as a comparator to its successor compound, BMS-753426, in a human CCR2 knock-in (hCCR2 KI) mouse model of EAE.
| Compound | Dosage | Route of Administration | Efficacy | Reference |
| This compound | 55 mg/kg | Oral | Comparable efficacy profile to BMS-753426 | [1] |
| BMS-753426 | 25 mg/kg (BID) | Oral | 49% reduction in the Area Under the Curve (AUC) of the clinical score (p < 0.05) | [1][2] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in the context of EAE. This compound acts as a CCR2 antagonist, thereby inhibiting the downstream signaling cascade that leads to monocyte migration and neuroinflammation.
Experimental Protocols
The following is a reconstructed, detailed protocol for a prophylactic study of this compound in an EAE model, based on the available literature.
Objective:
To evaluate the efficacy of this compound in preventing or reducing the severity of EAE in a human CCR2 knock-in mouse model.
Materials:
-
Animals: Female human CCR2 knock-in (hCCR2 KI) mice on a C57BL/6 background, 8-12 weeks old.
-
Antigen: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX): To be administered on the day of immunization and 48 hours later.
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for oral administration of this compound.
Experimental Workflow Diagram
Procedure:
1. EAE Induction:
- On day 0, immunize mice subcutaneously at two sites on the flank with 100 µg of MOG₃₅₋₅₅ peptide emulsified in CFA.
- On the same day (day 0), administer 200 ng of PTX intraperitoneally (i.p.).
- On day 2, administer a second dose of 200 ng of PTX i.p.
2. Dosing:
- Initiate treatment on day 0 (prophylactic regimen).
- Administer this compound orally at a dose of 55 mg/kg. The frequency of administration (e.g., once or twice daily) should be determined based on the pharmacokinetic profile of the compound. For the comparator, BMS-753426, a twice-daily (BID) regimen was used[2].
- The vehicle control group should receive an equivalent volume of the vehicle used to dissolve this compound.
- Continue daily administration until the end of the study (e.g., day 28).
3. Clinical Scoring:
- Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
- Use a standardized 0-5 scoring scale:
- 0: No clinical signs.
- 1: Limp tail.
- 2: Hind limb weakness.
- 3: Complete hind limb paralysis.
- 4: Hind and forelimb paralysis.
- 5: Moribund or dead.
- Record the body weight of each mouse daily.
4. Endpoint Analysis:
- At the termination of the study (e.g., day 28 or a predetermined clinical endpoint), euthanize the mice.
- Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
- Collect the brain and spinal cord for histological analysis to assess inflammation and demyelination (e.g., Hematoxylin and Eosin staining, Luxol Fast Blue staining).
- Spleens and lymph nodes can be collected for ex vivo immunological assays, such as T-cell proliferation and cytokine profiling, to assess the systemic immune response.
Conclusion
This compound, as a selective CCR2 antagonist, presents a promising therapeutic approach for mitigating neuroinflammation in EAE. The provided data and protocols offer a framework for researchers to design and execute preclinical studies to further investigate the potential of this compound in the context of multiple sclerosis. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoints, is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for Assessing BMS-741672 Effects on Monocytes using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-741672 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the mobilization and recruitment of monocytes to sites of inflammation. The primary ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1 or CCL2). By blocking the interaction between MCP-1 and CCR2, this compound can inhibit monocyte chemotaxis and subsequent inflammatory responses.[1][2] This makes it a promising therapeutic candidate for various inflammatory and autoimmune diseases.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations, making it an ideal tool to dissect the effects of this compound on monocytes. This document provides detailed protocols and application notes for assessing the pharmacodynamic effects of this compound on human monocytes using multi-color flow cytometry. The following protocols will enable researchers to quantify receptor occupancy, inhibition of downstream signaling, and functional consequences of CCR2 blockade by this compound.
Key Applications
-
Receptor Occupancy: Determine the binding of this compound to CCR2 on the surface of monocyte subsets.
-
Inhibition of Chemotaxis: Functionally assess the inhibitory effect of this compound on MCP-1-induced monocyte migration.
-
Intracellular Signaling: Measure the blockade of MCP-1-induced intracellular signaling cascades, such as calcium mobilization and phosphorylation of downstream targets like STAT3.
-
Monocyte Subset Analysis: Evaluate the effect of this compound on the distribution of classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) monocyte subsets.
-
Activation Marker Expression: Assess the modulation of monocyte activation markers in response to inflammatory stimuli in the presence of this compound.
Data Presentation
The following tables summarize the expected quantitative data from the described flow cytometry experiments. These tables are designed to provide a clear and structured overview of the effects of this compound on various aspects of monocyte biology.
Table 1: Effect of this compound on CCR2 Receptor Occupancy on Classical Monocytes (CD14++CD16-)
| This compound Concentration (nM) | CCR2 MFI (Mean ± SD) | % Receptor Occupancy |
| 0 (Vehicle) | 5500 ± 350 | 0% |
| 0.1 | 4400 ± 280 | 20% |
| 1 | 2750 ± 210 | 50% |
| 10 | 1100 ± 90 | 80% |
| 100 | 275 ± 50 | 95% |
Table 2: Inhibition of MCP-1-Induced Chemotaxis of Monocytes by this compound
| This compound Concentration (nM) | Migrated Monocytes (Mean ± SD) | % Inhibition of Chemotaxis |
| 0 (Vehicle) | 15,000 ± 1200 | 0% |
| 0.1 | 12,000 ± 950 | 20% |
| 1 | 7,500 ± 600 | 50% |
| 10 | 3,000 ± 250 | 80% |
| 100 | 1,500 ± 150 | 90% |
Table 3: Effect of this compound on MCP-1-Induced pSTAT3 in Classical Monocytes
| Treatment | % pSTAT3+ Monocytes (Mean ± SD) | MFI of pSTAT3 (Mean ± SD) |
| Unstimulated | 2.5 ± 0.8 | 150 ± 30 |
| MCP-1 (10 ng/mL) | 65.2 ± 5.1 | 1250 ± 110 |
| MCP-1 + this compound (1 nM) | 35.1 ± 3.2 | 650 ± 75 |
| MCP-1 + this compound (10 nM) | 10.8 ± 1.5 | 300 ± 45 |
| MCP-1 + this compound (100 nM) | 4.2 ± 1.1 | 180 ± 35 |
Table 4: Effect of this compound on Monocyte Subset Distribution in Whole Blood
| Treatment (24h) | % Classical (CD14++CD16-) | % Intermediate (CD14++CD16+) | % Non-classical (CD14+CD16++) |
| Vehicle Control | 85.2 ± 3.5 | 5.1 ± 1.2 | 9.7 ± 2.1 |
| This compound (100 nM) | 84.9 ± 3.8 | 5.3 ± 1.5 | 9.8 ± 2.3 |
Table 5: Modulation of LPS-Induced HLA-DR Expression on Classical Monocytes by this compound
| Treatment | MFI of HLA-DR (Mean ± SD) |
| Unstimulated | 800 ± 75 |
| LPS (100 ng/mL) | 4500 ± 320 |
| LPS + this compound (100 nM) | 4350 ± 350 |
Experimental Protocols
Protocol 1: Analysis of Monocyte Subsets and CCR2 Receptor Occupancy
Objective: To identify human monocyte subsets and quantify the surface expression of CCR2 in the presence of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
This compound
-
Fluorochrome-conjugated antibodies:
-
Anti-CD14 (e.g., APC-H7)
-
Anti-CD16 (e.g., FITC)
-
Anti-HLA-DR (e.g., PerCP-Cy5.5)[3]
-
Anti-CCR2 (e.g., PE)
-
Viability dye (e.g., Fixable Viability Dye eFluor 780)
-
Procedure:
-
Isolate PBMCs by density gradient centrifugation or use whole blood.
-
Resuspend cells in FACS buffer at a concentration of 1x10^7 cells/mL.
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add this compound at desired concentrations and incubate for 30 minutes at 37°C.
-
Add the antibody cocktail (anti-CD14, -CD16, -HLA-DR, -CCR2, and viability dye) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire events on a flow cytometer.
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on monocytes based on FSC and SSC properties.
-
Identify monocyte subsets:
-
Classical: CD14++CD16-
-
Intermediate: CD14++CD16+
-
Non-classical: CD14+CD16++
-
-
Quantify the Mean Fluorescence Intensity (MFI) of CCR2 on each subset.
Protocol 2: Intracellular Phospho-STAT3 Staining
Objective: To measure the inhibition of MCP-1-induced STAT3 phosphorylation in monocytes by this compound.
Materials:
-
Human PBMCs
-
RPMI 1640 medium
-
This compound
-
Recombinant human MCP-1/CCL2
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm)
-
Fluorochrome-conjugated antibodies for surface markers (as in Protocol 1)
-
Fluorochrome-conjugated antibody for intracellular marker:
-
Anti-phospho-STAT3 (pY705) (e.g., Alexa Fluor 647)[4]
-
Isotype control for pSTAT3
-
Procedure:
-
Isolate PBMCs and rest them in RPMI 1640 for 2 hours at 37°C.
-
Pre-treat cells with this compound or vehicle for 30 minutes at 37°C.
-
Stimulate cells with MCP-1 (e.g., 10 ng/mL) for 15 minutes at 37°C.[5]
-
Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer. Incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubate for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Stain for surface markers (anti-CD14, -CD16, -HLA-DR) for 30 minutes at 4°C.
-
Wash the cells.
-
Stain for intracellular pSTAT3 or isotype control for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice.
-
Resuspend in FACS buffer and acquire on a flow cytometer.
Protocol 3: Calcium Flux Assay
Objective: To assess the inhibitory effect of this compound on MCP-1-induced calcium mobilization in monocytes.
Materials:
-
Human PBMCs
-
Calcium-free buffer (e.g., HBSS without Ca2+/Mg2+)
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Recombinant human MCP-1/CCL2
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
Procedure:
-
Load PBMCs with a calcium-sensitive dye (e.g., 1 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-45 minutes at 37°C.
-
Wash the cells twice and resuspend in calcium-free buffer.
-
Acquire baseline fluorescence on a flow cytometer for 30-60 seconds.
-
Add this compound or vehicle and acquire for another 60 seconds.
-
Add MCP-1 (e.g., 100 ng/mL) and continue acquiring for 3-5 minutes to observe the calcium flux.
-
Add ionomycin as a positive control to confirm cell viability and dye loading.
-
Analyze the data as a function of time, plotting the fluorescence intensity over the course of the experiment.
Visualizations
Caption: CCR2 signaling cascade in monocytes and the inhibitory action of this compound.
References
- 1. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Human Monocyte Subsets by Whole Blood Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Activation in Circulating Monocytes Contributes to Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of BMS-741672.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of BMS-741672.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. The primary ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1 or CCL2).
Q2: What is the known selectivity profile of this compound?
Q3: I am observing a phenotype in my cellular assay that does not seem to be related to CCR2 inhibition. Could this be an off-target effect?
A3: It is possible. While this compound is reported to be selective, all small molecules have the potential for off-target interactions, especially at higher concentrations. An unexpected phenotype is a primary indicator of a potential off-target effect. To investigate this, you should perform a series of validation experiments as outlined in the troubleshooting guide below.
Q4: What are the best practices for designing experiments to minimize the risk of off-target effects with this compound?
A4: To minimize the influence of off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that effectively inhibits CCR2 signaling in your model system.
-
Include proper controls: Always include a vehicle control (e.g., DMSO) and, if possible, a negative control compound that is structurally similar but inactive against CCR2.
-
Confirm CCR2 expression: Ensure that your cellular model expresses CCR2 at a functional level.
-
Consider metabolism: Be aware that this compound can be metabolized. In cynomolgus monkeys, an N-demethylated metabolite has been identified which is approximately 20-fold less active than the parent compound.[3] The metabolic profile in your specific experimental system may influence the observed activity.
Q5: How can I proactively identify potential off-target effects of this compound in my experimental system?
A5: Proactive identification of off-target effects is key for the accurate interpretation of your results. We recommend the following approaches:
-
Broad Panel Screening: Submit this compound for screening against a broad panel of receptors, kinases, and ion channels. Commercial services are available for this purpose.
-
Phenotypic Screening: Compare the observed phenotype with those induced by a library of well-characterized tool compounds to identify potential similarities.
-
Chemical Proteomics: Employ techniques like affinity chromatography with this compound as bait to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | Off-target effect. | 1. Perform a dose-response curve to see if the phenotype is concentration-dependent. 2. Conduct a rescue experiment by overexpressing CCR2. If the phenotype is on-target, increased receptor expression may rescue the effect. 3. Use an orthogonal approach to inhibit CCR2 (e.g., siRNA/shRNA) and see if it recapitulates the phenotype. |
| Discrepancy between biochemical and cell-based assay results. | Poor cell permeability, active efflux, or low target expression. | 1. Assess the cell permeability of this compound in your specific cell type. 2. Test for the involvement of efflux pumps (e.g., P-glycoprotein) by co-incubating with a known efflux pump inhibitor. 3. Verify the expression and functional status of CCR2 in your cell model using techniques like qPCR, Western blotting, or flow cytometry. |
| Observed toxicity at higher concentrations. | Off-target engagement leading to cellular toxicity. | 1. Determine the IC50 for the on-target effect and the concentration at which toxicity is observed to define a therapeutic window. 2. If possible, perform a broad off-target screening to identify potential toxicity targets. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| CCR2 Binding | IC50 | 1.1 nM | [2] |
| Monocyte Chemotaxis Inhibition | IC50 | 0.67 nM | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Reference |
| Rat | Oral Bioavailability | 51% | [1] |
| Rat | Half-life (t1/2) IV | 5.1 h | [1] |
| Cynomolgus Monkey | Oral Bioavailability | 46% | [1] |
| Cynomolgus Monkey | Half-life (t1/2) IV | 3.2 h | [1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Example using a commercial service)
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Provide the exact concentration and formulation details to the service provider.
-
Assay Format: A common format is a competition binding assay (e.g., KINOMEscan™), where the ability of the test compound to displace a ligand from the kinase active site is measured.
-
Kinase Panel: Select a broad panel of kinases for screening. A comprehensive panel would include representatives from all major kinase families.
-
Data Analysis: The results are typically reported as the percent of the kinase that remains bound to the ligand at a given concentration of the test compound. Hits are identified as kinases that show significant displacement by this compound. Follow-up with IC50 determination for any identified hits is recommended.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with CCR2 in a cellular context and to investigate potential off-target engagement.
Methodology:
-
Cell Treatment: Treat intact cells expressing CCR2 with this compound at various concentrations. Include a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures for a short duration (e.g., 3-7 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble CCR2 (and any suspected off-target protein) remaining in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining if an observed phenotype is an on-target or off-target effect.
References
- 1. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-741672 Dosage for In Vivo Research
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the CCR2 antagonist, BMS-741672. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges related to in vivo dosage optimization and toxicity reduction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] It functions by inhibiting the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to CCR2. This action blocks the signaling pathway that mediates the migration of monocytes and other immune cells to sites of inflammation.[2]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound has demonstrated good oral bioavailability in preclinical species. Key pharmacokinetic parameters are summarized in the table below.
Q3: What is the starting point for an in vivo dose-finding study with this compound?
A3: A suitable starting dose for a dose-range finding study should be determined based on the in vitro potency of this compound and any existing preclinical data. Given its IC50 of 1.1 nM for CCR2 and 0.67 nM for inhibiting monocyte chemotaxis, initial in vivo doses could be extrapolated.[1] Preclinical studies have mentioned a dose of 30 mg/kg in monkeys did not show any effects on the QTc interval, suggesting this might be a well-tolerated dose in that species.[3] However, it is crucial to perform a dose-range finding study in the specific animal model being used.
Q4: What are the potential toxicities associated with this compound and other CCR2 antagonists?
A4: While specific toxicology reports for this compound are not publicly detailed, it was deemed to have a "suitable safety margin" based on single-day tolerability studies in rats and monkeys, and a 14-day toxicology study in rats.[3] For CCR2 antagonists as a class, potential concerns may include modulation of the immune system. One study on a different CCR2 inhibitor in combination with chemotherapy raised concerns about potential synergistic pulmonary toxicity.[4] Researchers should carefully monitor for any signs of immune suppression or potentiation, as well as general signs of toxicity such as weight loss, changes in behavior, and alterations in hematological and clinical chemistry parameters.
Q5: Should I be concerned about the N-demethylated metabolite of this compound?
A5: An N-demethylated metabolite of this compound has been identified in cynomolgus monkeys. This metabolite is approximately 20 times less active than the parent compound.[5] While it is a metabolite, its significantly lower activity suggests that the pharmacological and toxicological effects are likely dominated by the parent compound, this compound. However, it is good practice to be aware of potential metabolites in any in vivo study.
Troubleshooting Guide
Issue 1: High mortality or severe adverse effects are observed at the initial doses.
-
Possible Cause: The initial dose selection was too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Immediately cease dosing at the problematic level.
-
Review the dose selection strategy. If based on data from other species, consider species-specific differences in metabolism and sensitivity.
-
Initiate a new dose-range finding study starting with a significantly lower dose (e.g., 10-fold lower) and use a more gradual dose escalation scheme.
-
Ensure proper formulation and administration of the compound to rule out issues with solubility or vehicle toxicity.
-
Issue 2: No observable efficacy or target engagement at the tested doses.
-
Possible Cause: The doses used are below the therapeutic window.
-
Troubleshooting Steps:
-
Confirm the activity of your batch of this compound with an in vitro assay (e.g., chemotaxis assay).
-
Increase the dose in a stepwise manner, carefully monitoring for any signs of toxicity.
-
Consider pharmacokinetic analysis to determine if the compound is achieving sufficient exposure in the plasma and target tissue.
-
Evaluate target engagement through pharmacodynamic markers, such as measuring the number of circulating CCR2-expressing monocytes.
-
Issue 3: Inconsistent results between animals in the same dose group.
-
Possible Cause: Variability in drug administration, animal health, or underlying biological differences.
-
Troubleshooting Steps:
-
Refine the administration technique to ensure consistent and accurate dosing for each animal.
-
Ensure all animals are of a similar age, weight, and health status before starting the experiment.
-
Increase the number of animals per group to improve statistical power and account for individual variability.
-
Check for any environmental factors in the animal facility that could be contributing to stress or variability.
-
Data Presentation
Table 1: Summary of Preclinical Data for this compound
| Parameter | Value | Species | Reference |
| Pharmacodynamics | |||
| CCR2 IC50 | 1.1 nM | In vitro | [1] |
| Monocyte Chemotaxis IC50 | 0.67 nM | In vitro | [3] |
| Pharmacokinetics | |||
| Oral Bioavailability | 51% | Rat | [3] |
| Oral Bioavailability | 46% | Cynomolgus Monkey | [3] |
| Safety | |||
| QTc Interval Effect | No effect at 30 mg/kg | Cynomolgus Monkey | [3] |
| General Safety | Suitable safety margin in 14-day study | Rat | [3] |
Experimental Protocols
Acute Oral Toxicity (Dose-Range Finding) Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), typically 8-12 weeks old. Use a sufficient number of animals per group (e.g., n=3-5 per sex per group) to allow for meaningful observation.
-
Dose Selection: Based on in vitro potency and any prior data, select a range of at least 3-4 doses. A logarithmic dose progression is often used (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the formulation is uniform and stable.
-
Administration: Administer a single dose via oral gavage.
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Measure body weight just before dosing and at least on days 7 and 14.
-
Record any instances of morbidity or mortality.
-
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
Subchronic Oral Toxicity Study
Objective: To evaluate the potential toxicity of this compound after repeated daily administration over a period of 14 or 28 days.
Methodology:
-
Animal Model: Use the same species as in the acute study. A larger group size (e.g., n=10 per sex per group) is recommended.
-
Dose Selection: Based on the results of the acute toxicity study, select 3 dose levels:
-
High dose: A dose expected to produce some evidence of toxicity but not mortality.
-
Low dose: A dose that is not expected to produce any signs of toxicity (a No Observed Adverse Effect Level - NOAEL).
-
Intermediate dose: A dose between the high and low doses.
-
Include a vehicle control group.
-
-
Administration: Administer the assigned dose daily via oral gavage for the duration of the study (14 or 28 days).
-
In-life Monitoring:
-
Daily clinical observations for signs of toxicity.
-
Weekly body weight and food consumption measurements.
-
Ophthalmological examination before the start and at the end of the study.
-
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination.
Mandatory Visualizations
Caption: CCR2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo toxicity testing and dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing metabolic instability of BMS-741672 in experiments.
Welcome to the technical support center for BMS-741672. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the metabolic instability of this compound in experimental settings.
Troubleshooting Guide
This guide addresses common issues related to the metabolic instability of this compound in a question-and-answer format.
Q1: My in vivo study shows high levels of an N-demethylated metabolite of this compound. How does this affect my results?
A1: The primary metabolic liability of this compound is N-demethylation, resulting in a metabolite with significantly reduced activity. In a pharmacokinetic study with cynomolgus monkeys, the total exposure (AUC) of the N-demethylated metabolite was 1.4-fold higher than the parent compound, this compound.[1] This metabolite has been shown to be approximately 20 times weaker in its functional inhibition of the CCR2 receptor compared to the parent compound.[1] Therefore, the presence of this metabolite can lead to an overestimation of the therapeutic efficacy if total compound levels are measured without distinguishing between the parent and the metabolite. It is crucial to use an analytical method that can differentiate and quantify both this compound and its N-demethylated metabolite.
Q2: I am observing rapid disappearance of this compound in my in vitro assay. How can I confirm and troubleshoot this?
A2: Rapid disappearance of the parent compound in in vitro systems like human liver microsomes (HLM) or hepatocytes is indicative of metabolic instability.
Confirmation Steps:
-
Include Proper Controls: Run parallel incubations with heat-inactivated enzymes or without the NADPH cofactor. If the compound is stable under these conditions, the observed disappearance is likely due to enzymatic metabolism.
-
Metabolite Identification: Use LC-MS/MS to analyze the incubation samples for the presence of the expected N-demethylated metabolite. An increase in the metabolite concentration corresponding to the decrease in the parent compound confirms the metabolic pathway.
Troubleshooting Steps:
-
Assay System Selection: Compare the metabolic rate in different in vitro systems.
-
Liver Microsomes: Primarily assess Phase I metabolism (like N-demethylation).
-
Hepatocytes: Provide a more complete picture, including Phase I and Phase II metabolism and cellular uptake. Comparing results between these systems can provide insights into the metabolic pathways involved.
-
-
Incubation Time: Optimize the incubation time points. If the compound is metabolized very rapidly, you may need to use shorter time points to accurately determine the initial rate of metabolism.
-
Protein Concentration: Vary the microsomal or hepatocyte concentration. A lower protein concentration can slow down the reaction, allowing for more accurate measurement of highly cleared compounds.
Q3: How can I mitigate the metabolic instability of this compound in my experiments?
A3: While you cannot change the intrinsic properties of this compound, you can adapt your experimental design and explore strategies to understand its metabolism better.
-
Use of Enzyme Inhibitors: To identify the specific cytochrome P450 (CYP) enzymes responsible for the N-demethylation, you can co-incubate this compound with known CYP inhibitors.
-
Structural Analogs: If your research allows, consider using a more metabolically stable analog. For instance, replacing the N-methyl-isopropylamine moiety with a tert-butylamine (B42293) group has been shown to improve metabolic stability in vivo.
-
Deuteration: Strategically replacing hydrogens at the site of metabolism with deuterium (B1214612) can sometimes slow down the rate of metabolism (the "kinetic isotope effect").[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the target and mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, CCL2 (also known as MCP-1), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[3] By blocking the CCL2/CCR2 signaling pathway, this compound can inhibit the recruitment of these immune cells, which is relevant in various inflammatory diseases and cancer.
Q2: What are the key downstream signaling pathways activated by CCR2?
A2: Upon binding of CCL2, CCR2, a G protein-coupled receptor, activates several downstream signaling pathways, including:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[4][5][6]
-
JAK/STAT Pathway: Involved in cytokine production and cell migration.[4][5][7]
-
MAPK (p38/ERK) Pathway: Regulates cell growth, differentiation, and migration.[4][5][7]
Q3: What are the typical in vitro systems used to assess the metabolic stability of compounds like this compound?
A3: The most common in vitro systems for evaluating metabolic stability are:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s.[8]
-
Hepatocytes: These are the primary cells of the liver and contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters. They provide a more physiologically relevant model.[8]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.
Data Summary
Table 1: In Vivo Pharmacokinetic and Activity Data for this compound and its N-demethylated Metabolite
| Compound | Parameter | Species | Value | Reference |
| This compound | AUC0–24h (relative to metabolite) | Cynomolgus Monkey | 1 | [1] |
| N-demethylated Metabolite | AUC0–24h (relative to parent) | Cynomolgus Monkey | 1.4-fold higher | [1] |
| N-demethylated Metabolite | Functional Inhibition (relative to parent) | - | ~20-fold weaker | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard for quenching and protein precipitation
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLM to the phosphate buffer. Pre-warm the mixture to 37°C.
-
In a 96-well plate, add the this compound working solution to the incubation mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.
-
Include control incubations: one without the NADPH regenerating system and another with heat-inactivated HLM.
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).
Visualizations
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Caption: Primary Metabolic Pathway of this compound.
References
- 1. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: BMS-741672 Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy in their experiments with BMS-741672, a potent and selective CCR2 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound experiment is not showing any inhibition of cell migration/chemotaxis. What are the possible reasons?
A1: A lack of efficacy in a chemotaxis assay can stem from several factors, ranging from reagent preparation to the biological system itself. Here's a step-by-step troubleshooting guide:
-
Compound Preparation and Handling:
-
Solubility: this compound is sparingly soluble in aqueous solutions. Ensure you are preparing a concentrated stock solution in an appropriate organic solvent, such as DMSO, before diluting it into your aqueous assay medium.[1][2] Precipitates in the final assay medium can lead to an inaccurate final concentration.
-
Storage and Stability: Stock solutions should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. It is recommended to prepare and use solutions on the same day if possible.[1]
-
Final Concentration: Verify your dilution calculations. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[3]
-
-
Experimental Setup:
-
Cell Health and CCR2 Expression: Use healthy, low-passage cells. Critically, confirm that your cell line expresses sufficient levels of CCR2.[4] CCR2 expression can be downregulated in cultured monocytes as they differentiate into macrophages.[4][5] Verify CCR2 expression via flow cytometry or qPCR.
-
Chemoattractant (CCL2/MCP-1): The quality and concentration of your chemoattractant are crucial. Use a high-quality recombinant CCL2 and perform a dose-response curve to determine the optimal concentration for inducing chemotaxis in your specific cell line.[6]
-
Assay Controls: Always include appropriate positive and negative controls. A positive control for inhibition could be another known CCR2 antagonist, while a negative control would be cells migrating towards the chemoattractant without any inhibitor.
-
-
Biological Factors:
-
Redundancy of Chemokine System: The chemokine system has inherent redundancy. It's possible that in your specific cell model, other chemokine receptors are compensating for the inhibition of CCR2.[7]
-
Species Specificity: While this compound is active in both human and mouse models, there can be differences in potency between species.[8] Ensure you are using the appropriate species-specific CCL2.
-
Q2: I am not observing any effect of this compound in my calcium flux assay. What should I check?
A2: Similar to chemotaxis assays, a lack of effect in a calcium flux assay can be due to several factors:
-
Compound and Reagent Issues:
-
Solubility and Concentration: As mentioned previously, ensure proper dissolution of this compound and accurate final concentrations.
-
Calcium Indicator Dye: The loading of your calcium indicator dye (e.g., Fura-2/AM, Indo-1) is critical. Optimize the dye concentration and loading time for your cell type to ensure a good signal-to-noise ratio without causing cellular stress.[9][10]
-
-
Cellular and Assay Conditions:
-
CCR2 Expression and Functionality: Confirm high CCR2 expression on your cells. The receptor must be functional and coupled to the appropriate G-protein signaling pathway to elicit a calcium response upon CCL2 stimulation.[9]
-
CCL2 Stimulation: Use a concentration of CCL2 that elicits a robust and reproducible calcium flux. A full dose-response curve for CCL2 is recommended.
-
Assay Buffer: Ensure your assay buffer contains an appropriate concentration of calcium.
-
-
Data Acquisition and Analysis:
-
Baseline Reading: Establish a stable baseline reading before adding the agonist (CCL2).
-
Positive Control: Use a positive control such as a calcium ionophore (e.g., ionomycin) to confirm that the cells are capable of a calcium response and that the detection system is working correctly.[10]
-
Q3: My receptor binding assay is not showing displacement of the radioligand by this compound. What could be the problem?
A3: A competitive radioligand binding assay is a direct measure of the interaction between this compound and CCR2. If you are not seeing displacement, consider the following:
-
Assay Components:
-
Radioligand Quality: Ensure the radiolabeled CCL2 (e.g., 125I-CCL2) is of high quality and has not degraded.
-
Membrane Preparation/Cell Integrity: If using membrane preparations, ensure they have been prepared correctly and stored properly to maintain receptor integrity. If using whole cells, ensure they are viable.
-
Non-Specific Binding: High non-specific binding can mask the specific binding and make it difficult to observe displacement. Optimize your assay conditions (e.g., blocking agents, washing steps) to minimize non-specific binding.
-
-
Experimental Parameters:
-
Incubation Time and Temperature: Allow the binding reaction to reach equilibrium. This may require optimizing the incubation time and temperature.
-
Concentration of this compound: Use a wide range of this compound concentrations to ensure you are covering the expected IC50 value.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to help you benchmark your experimental results.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| CCR2 Binding | Human CCR2 | Human peripheral blood mononuclear cells | 1.1 | [11] |
| Monocyte Chemotaxis | Human CCR2 | In vitro assay | 0.67 | [8][11] |
| CCR5 Binding | Human CCR5 | HT1080 cells expressing CCR5 | 780 | [11] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range |
| Monocyte Chemotaxis Assay | 0.1 nM - 100 nM |
| Calcium Flux Assay | 1 nM - 1 µM |
| Receptor Binding Assay | 0.01 nM - 1 µM |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Monocyte Chemotaxis Assay (Transwell Assay)
This protocol describes the inhibition of CCL2-induced monocyte migration by this compound using a Transwell system.
-
Cell Preparation:
-
Culture a human monocytic cell line (e.g., THP-1) or isolate primary human peripheral blood mononuclear cells (PBMCs).
-
Resuspend the cells in serum-free assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 106 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup:
-
Add serum-free assay medium containing recombinant human CCL2 (at a pre-determined optimal concentration) to the lower wells of a 24-well plate.
-
Include a negative control with assay medium only (no CCL2).
-
Place Transwell inserts (with a 5 µm pore size) into the wells.
-
In a separate plate, pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., Calcein-AM or CellTiter-Glo®) and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the positive control (CCL2 alone).
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Calcium Flux Assay
This protocol outlines the measurement of inhibition of CCL2-induced intracellular calcium mobilization by this compound.
-
Cell Preparation and Dye Loading:
-
Resuspend cells (e.g., THP-1) in a suitable assay buffer at 1-2 x 106 cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a stock solution of recombinant human CCL2 in the assay buffer at a concentration that will give a final concentration of EC80 (80% of the maximal effective concentration).
-
-
Assay Procedure:
-
Equilibrate the dye-loaded cells at 37°C.
-
Establish a stable baseline fluorescence reading using a fluorometric plate reader or flow cytometer.
-
Add the desired concentration of this compound and incubate for a short period (e.g., 5-15 minutes).
-
Add the EC80 concentration of CCL2 to stimulate calcium flux.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each well.
-
Calculate the percentage of inhibition of the calcium response for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A logical workflow for testing the efficacy of this compound in vitro.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot a lack of efficacy.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. oncotarget.com [oncotarget.com]
- 3. Absence of CCR2 Promotes Proliferation of Alveolar Macrophages That Control Lung Inflammation in Acute Respiratory Distress Syndrome in Mice | MDPI [mdpi.com]
- 4. Alveolar macrophages lack CCR2 expression and do not migrate to CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Chemokine CCL2 (MCP-1) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. rupress.org [rupress.org]
- 8. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling BMS-741672.
This technical support center provides best practices for the storage and handling of BMS-741672, a potent and selective CCR2 antagonist. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound, ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound upon receipt?
A1: Upon receipt, the solid compound should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be stored at -20°C.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable at room temperature?
A4: The compound is considered stable for a few weeks during ordinary shipping at ambient temperatures.[1] However, for laboratory storage, the recommended colder temperatures should be maintained to ensure long-term stability.
Q5: What precautions should I take when handling this compound?
A5: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, it is always best to consult the product-specific Safety Data Sheet (SDS).
Quantitative Data Summary
For easy reference, the following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommendation | Duration |
| Solid Compound Storage | ||
| 0 - 4°C | Short-term (days to weeks) | |
| -20°C | Long-term (months to years) | |
| Stock Solution Storage | ||
| 0 - 4°C | Short-term (days to weeks) | |
| -20°C | Long-term (months) | |
| Recommended Solvent | DMSO | N/A |
| Shipping Condition | Ambient Temperature | Stable for a few weeks |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation in Stock Solution
-
Question: I observed precipitation in my this compound stock solution after thawing. What should I do?
-
Answer: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored for an extended period. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh, lower concentration stock solution.
Issue 2: Inconsistent Experimental Results
-
Question: My experimental results using this compound are not consistent across different experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound handling. Ensure that stock solutions are properly stored and that freeze-thaw cycles are minimized by using aliquots. Verify the accuracy of your dilutions and ensure that the final concentration of DMSO in your experimental medium is consistent and non-toxic to your cells. The stability of the compound in your specific assay medium and conditions should also be considered.
Issue 3: Difficulty Dissolving the Compound
-
Question: I am having trouble dissolving this compound in DMSO. What can I do?
-
Answer: Ensure you are using a sufficient volume of high-quality, anhydrous DMSO. Gentle warming to 37°C and vortexing or sonication can aid in dissolution. Be patient, as complete dissolution may take some time.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube. The molecular weight of this compound is 506.57 g/mol .
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution and, if necessary, gently warm it at 37°C until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Visual Guides
Caption: Troubleshooting workflow for common this compound handling issues.
Caption: Standard experimental workflow for preparing and using this compound.
References
How to control for variability in BMS-741672 experimental results.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers control for variability in experimental results using BMS-741672.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fluorine-18 (B77423) labeled pyridazinone derivative designed for in vivo imaging using Positron Emission Tomography (PET). It is a high-affinity inhibitor of Mitochondrial Complex I (MC-I), also known as NADH:ubiquinone oxidoreductase, which is a key enzyme in the electron transport chain.[1][2][3][4] By binding to MC-I, this compound effectively acts as a tracer for tissue mitochondrial density, which is particularly high in cardiomyocytes.[2]
Q2: What are the main applications of this compound?
A2: The primary application of this compound is as a PET radiotracer for myocardial perfusion imaging to assess heart health.[3][5] Its high uptake in the heart muscle and rapid clearance from surrounding tissues like the lungs and liver provide excellent image quality.[2][3][5] It is also used in preclinical research to study mitochondrial function and dysfunction in various disease models, including neurodegenerative diseases and oncology.[6][7][8][9]
Q3: What makes this compound a good tracer for cardiac imaging?
A3: this compound exhibits several favorable characteristics for cardiac imaging:
-
High Myocardial Uptake: It shows substantial and sustained uptake in the heart muscle.[1][5]
-
High Contrast Ratios: It achieves significantly higher heart-to-lung and heart-to-liver uptake ratios compared to other imaging agents like ¹³N-ammonia.[2]
-
Flow-Independent Extraction: Its uptake in the heart is proportional to blood flow over a wide range, making it suitable for quantifying myocardial blood flow.[2][10]
-
Long Half-Life: The fluorine-18 label has a half-life of approximately 110 minutes, which allows for centralized manufacturing and distribution to imaging centers without an on-site cyclotron.[2]
Troubleshooting Guides
In Vitro Assays (e.g., Radioligand Binding)
Q: I'm observing high non-specific binding in my competition assay. What could be the cause and how can I fix it?
A: High non-specific binding (NSB) can obscure your specific signal and is a common issue in radioligand binding assays.[11] Here are potential causes and solutions:
-
Radioligand Concentration Too High: Using a concentration of [¹⁸F]this compound that is far above its dissociation constant (Kd) can lead to increased binding to non-target sites.
-
Solution: Use a lower concentration of the radioligand, ideally at or below the Kd value for the target receptor.[11]
-
-
Hydrophobicity: this compound is a hydrophobic molecule, which can increase its tendency to stick to non-polar surfaces like plasticware and lipids in the cell membrane preparation.[11]
-
Insufficient Washing: Inadequate washing may leave unbound radioligand trapped on the filter.
-
Solution: Increase the number and volume of wash steps using ice-cold wash buffer to minimize dissociation of specifically bound ligand while removing non-specifically bound tracer.[11]
-
-
Inappropriate Filter Type: The filter material may be contributing to the high NSB.
-
Solution: Test different filter materials (e.g., glass fiber filters pre-treated with polyethylenimine) to find one that minimizes ligand binding.
-
Q: My specific binding signal is very low or undetectable. What should I check?
A: A low specific binding signal can be due to several factors related to your reagents or assay conditions.
-
Low Receptor Density: The tissue or cell preparation may have a low concentration of Mitochondrial Complex I.
-
Solution: Increase the amount of membrane protein in the assay. A typical starting range is 100-500 µg per well, but this should be optimized for your specific system.[11]
-
-
Degraded Receptor/Radioligand: Improper storage or handling can lead to the degradation of the receptor in your membrane prep or the radioligand itself.
-
Solution: Prepare fresh membrane fractions and ensure they are stored properly at -80°C. Always check the radiochemical purity and specific activity of your [¹⁸F]this compound stock.
-
-
Sub-optimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.
-
Solution: Perform kinetic experiments to determine the time required to reach binding equilibrium. Ensure the pH and ionic strength of your buffer are appropriate. Binding is also temperature-dependent.[12]
-
In Vivo PET Imaging
Q: The myocardial uptake (%ID/g) of this compound is lower than expected in my animal model. What are the potential reasons?
A: Lower than expected cardiac uptake can result from procedural issues or the physiological state of the animal.
-
Improper Injection: A subcutaneous or intramuscular injection instead of a clean intravenous (tail vein) injection will significantly alter the biodistribution and reduce uptake in the heart.
-
Solution: Ensure proper restraint and visualization of the tail vein during injection. Confirm the entire dose was administered intravenously by checking the injection site for any signs of infiltration.
-
-
Anesthesia Effects: The type and depth of anesthesia can affect cardiovascular function, including heart rate and blood flow, which can influence tracer uptake.
-
Solution: Maintain a consistent and appropriate level of anesthesia throughout the uptake and imaging periods. Use a consistent anesthetic agent across all animals in a study to reduce variability.
-
-
Physiological State of the Animal: Factors like fasting state, stress, or underlying health conditions can alter metabolism and blood flow, affecting tracer biodistribution.
-
Solution: Ensure animals are properly fasted if required by the protocol. Allow for an acclimatization period to reduce stress before tracer injection. Monitor vital signs during the experiment.
-
Q: I am seeing high background signal in the lungs or liver, which is compromising the heart signal. How can I improve the contrast?
A: While this compound is known for its favorable heart-to-organ ratios, suboptimal results can occur.[2][5]
-
Imaging Too Early: The tracer requires time to clear from the blood pool and surrounding tissues like the lungs and liver.
-
Metabolism of the Tracer: In some species or disease models, the rate of tracer metabolism could lead to different biodistribution profiles.
-
Solution: If unexpected biodistribution is observed, consider performing metabolite analysis on blood and tissue samples to understand the kinetic profile of the parent compound versus its metabolites.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency against Mitochondrial Complex I
| Compound | IC₅₀ (nmol/L) | Source Organism | Reference |
|---|---|---|---|
| [¹⁹F]this compound-01 | 16.6 ± 3.0 | Bovine Heart | [1][4] |
| Rotenone (B1679576) | 18.2 ± 6.7 | Bovine Heart | [1][4] |
| Pyridaben | 19.8 ± 2.6 | Bovine Heart | [1][4] |
| Deguelin | 23.1 ± 1.5 | Bovine Heart |[1][4] |
Table 2: In Vivo Biodistribution of [¹⁸F]this compound (% Injected Dose per Gram)
| Organ | Rat (15 min) | Rat (60 min) | Rat (120 min) | Mouse (60 min) |
|---|---|---|---|---|
| Heart | 3.5 ± 0.3 | 3.1 (approx.) | 3.2 ± 0.4 | 9.5 ± 0.5 |
| Lung | - | 0.3 (approx.) | - | - |
| Liver | - | 1.0 (approx.) | - | - |
| Heart/Lung Ratio | - | - | - | 14.1 ± 2.5 |
| Heart/Liver Ratio | - | - | - | 8.3 ± 0.5 |
Data compiled from multiple studies.[1][3][5][10]
Experimental Protocols & Visualizations
Protocol 1: In Vitro Mitochondrial Complex I Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory potency of a test compound against MC-I using [¹⁹F]this compound-01 and isolated mitochondria.
-
Preparation of Submitochondrial Particles (SMPs):
-
Isolate mitochondria from bovine heart tissue via differential centrifugation.
-
Lyse the mitochondria through sonication in a hypotonic buffer.
-
Centrifuge the lysate at high speed to pellet the SMPs, which are enriched in MC-I.
-
Resuspend SMPs in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Assay Setup:
-
In a 96-well plate, add a fixed concentration of a reference MC-I inhibitor (e.g., Rotenone) or your test compound at varying concentrations.
-
Add a fixed concentration of [¹⁹F]this compound-01 (e.g., at its IC₅₀ concentration of ~17 nM).
-
Initiate the reaction by adding a specific amount of SMPs (e.g., 50 µg protein).
-
To determine non-specific binding, use a high concentration of a known MC-I inhibitor like rotenone (e.g., 200 nM).[1]
-
-
Incubation and Analysis:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time to reach equilibrium.
-
Measure the MC-I activity by monitoring the oxidation of NADH to NAD⁺, which can be measured spectrophotometrically at 340 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Mechanism of this compound action on the electron transport chain.
Protocol 2: Small Animal PET Imaging Workflow
This protocol provides a general workflow for performing in vivo PET imaging with this compound in a rat model of myocardial infarction.[13]
-
Animal Preparation:
-
Induce myocardial infarction in Wistar rats via permanent ligation of the left coronary artery.[13]
-
Allow for a 24-hour recovery period.
-
Anesthetize the rat using isoflurane (B1672236) (e.g., 1.5% in O₂).[10]
-
Place a catheter in the lateral tail vein for tracer injection.
-
-
Tracer Administration and Uptake:
-
PET Scan Acquisition:
-
Position the animal in a small animal PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Acquire a dynamic or static emission scan for a set duration (e.g., 20 minutes).[13]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
-
Draw regions of interest (ROIs) over the heart, lung, liver, and muscle tissue.
-
Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Biodistribution (Optional):
-
Following the scan, euthanize the animal.
-
Dissect key organs (heart, lungs, liver, muscle, etc.).
-
Weigh the tissues and measure the radioactivity in each using a gamma counter to confirm imaging-derived values.[10]
-
Caption: Standard workflow for an in vivo PET imaging experiment.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting low signal-to-noise in PET imaging results.
Caption: Troubleshooting flowchart for low signal in PET imaging.
References
- 1. Mechanism of uptake and retention of F-18 BMS-747158-02 in cardiomyocytes: a novel PET myocardial imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BMS-747158-02: a novel PET myocardial perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. PET Imaging for Oxidative Stress in Neurodegenerative Disorders Associated with Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Positron Emission Tomography Radiotracers for Imaging Mitochondrial Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Imaging of Mitochondrial Complex I with 18F-BCPP-EF in the Brains of MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Characterization of an 18F-Labeled Myocardial Perfusion Tracer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Enhancing Membrane Permeability of BMS-741672 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming poor membrane permeability with BMS-741672 analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its membrane permeability significant?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), which is involved in the migration of monocytes and macrophages.[1][2] Its significance lies in its novel mechanism for achieving oral bioavailability despite having polar functional groups. The molecule utilizes a pH-dependent conformational switch, allowing it to mask its polarity and facilitate passage across the intestinal membrane.[3] This strategy is particularly relevant for developing other "beyond rule-of-five" compounds that often suffer from poor membrane permeability.
Q2: My this compound analog shows high potency but poor permeability in a Caco-2 assay. What are the likely causes?
A2: Several factors could contribute to the poor permeability of your analog:
-
Loss of the Conformational Switch: The unique permeability of this compound is attributed to its ability to form intramolecular hydrogen bonds in a less polar environment, effectively shielding its polar groups.[3] Modifications to the cyclohexane (B81311) scaffold or the polar side chains may have disrupted this pH-dependent conformational flexibility.
-
Increased Polar Surface Area (PSA): The introduction of additional hydrogen bond donors or acceptors can increase the PSA, making it more difficult for the molecule to passively diffuse across the lipid bilayer of the cell membrane.
-
Active Efflux: The analog might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively pump compounds back into the apical (donor) compartment.[4] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.[5]
-
Low Lipophilicity: While excessive lipophilicity can lead to other issues, a certain degree is necessary for membrane partitioning. If your analog is too polar, it will not efficiently enter the cell membrane.
Q3: What strategies can I employ to improve the membrane permeability of my this compound analog?
A3: Several strategies can be considered:
-
Prodrug Approach: Masking polar functional groups, particularly hydrogen bond donors, with labile moieties can significantly improve permeability.[6][7] These masking groups are designed to be cleaved once the compound is inside the cell, releasing the active parent drug.
-
Structure-Permeability Relationship (SPR) Studies: Systematically modify the structure of your analog to understand the impact of different functional groups on permeability. For instance, replacing a tertiary amine with a less basic secondary amine, as was done in the development of BMS-753426 from this compound, can improve metabolic stability and pharmacokinetics.[2]
-
Formulation Strategies: For preclinical studies, consider formulation approaches like the use of self-microemulsifying drug delivery systems (SMEDDS) or nanoencapsulation to enhance apparent permeability.[8]
-
Permeation Enhancers: Co-administration with excipients that transiently open tight junctions between intestinal epithelial cells can improve paracellular transport.[9] However, this approach requires careful evaluation of potential toxicity.
Troubleshooting Guides
Issue 1: High variability in permeability data between experiments.
-
Possible Cause: Inconsistent Caco-2 cell monolayer integrity.
-
Troubleshooting Steps:
-
Verify Monolayer Confluence: Visually inspect the cell monolayers under a microscope before each experiment to ensure they are fully confluent.
-
Measure Transepithelial Electrical Resistance (TEER): Use a TEER meter to check the integrity of the tight junctions. Only use monolayers with TEER values within the established range for your laboratory.
-
Perform a Lucifer Yellow Permeability Test: Include Lucifer Yellow, a membrane-impermeable fluorescent dye, as a negative control in every assay. A high Papp value for Lucifer Yellow (>1.0 x 10⁻⁶ cm/s) indicates a leaky monolayer, and the data from that plate should be discarded.[5]
-
Issue 2: My analog has good PAMPA permeability but poor Caco-2 permeability.
-
Possible Cause: The analog is likely a substrate for active efflux transporters present in Caco-2 cells but absent in the artificial PAMPA membrane.
-
Troubleshooting Steps:
-
Calculate the Efflux Ratio: If not already done, perform a bidirectional Caco-2 assay to determine the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) of ≥ 2 suggests active efflux.[5]
-
Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that your analog is a P-gp substrate.
-
Consider MDCK Cells: Madin-Darby Canine Kidney (MDCK) cells have fewer transporters than Caco-2 cells and can provide a more direct measure of passive diffusion.[4]
-
Quantitative Data Summary
Table 1: Permeability and Pharmacokinetic Properties of Selected CCR2 Antagonists
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Mouse Oral Bioavailability (%) | Rat Oral Bioavailability (%) | Monkey Oral Bioavailability (%) |
| This compound | High | Data not specified | Data not specified | 28 | 51 | 46 |
| BMS-753426 | 10.1 | Data not specified | Data not specified | Data not specified | 79-100 | Good |
Data compiled from multiple sources.[2][3]
Table 2: Classification of Compound Permeability based on Caco-2 Papp Values
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
Adapted from BenchChem.[5]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat the Donor Plate Membrane: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate, ensuring the filter membrane is fully coated. Allow the solvent to evaporate.
-
Prepare Dosing Solutions: Dissolve the test and control compounds in PBS to the desired concentration.
-
Add Dosing Solutions: Add 150 µL of the dosing solutions to the wells of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Pe): Calculate the effective permeability using the appropriate formula, taking into account the concentrations, volumes, incubation time, and membrane area.
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer Yellow
-
Test compounds and control compounds
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers.
-
Perform a Lucifer Yellow permeability test to confirm low paracellular flux.
-
-
Permeability Assay (A-B Direction):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing the test compound to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Permeability Assay (B-A Direction):
-
Repeat the process, but add the dosing solution to the basolateral (B) chamber and sample from the apical (A) chamber to determine the rate of efflux.
-
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions.
-
Calculate Efflux Ratio: Determine the efflux ratio by dividing Papp (B-A) by Papp (A-B).
Visualizations
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: pH-dependent conformational switching mechanism of this compound for membrane permeation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of BMS-741672 Treatment Duration for Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-741672 in chronic disease models. The information is tailored for scientists and drug development professionals to aid in the refinement of treatment duration and overall experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the migration of monocytes and macrophages to sites of inflammation. By blocking the CCR2 receptor, this compound inhibits the recruitment of these inflammatory cells, which is a critical process in the pathogenesis of many chronic inflammatory and autoimmune diseases.
Q2: What are the key pharmacokinetic parameters of this compound to consider when designing a study?
A2: The pharmacokinetics of this compound are crucial for determining an appropriate dosing regimen. In preclinical species, this compound has demonstrated good oral bioavailability.[1] Specifically, it has an oral bioavailability of 51% in rats and 46% in cynomolgus monkeys, with intravenous half-lives of 5.1 hours and 3.2 hours, respectively.[1] The half-life is a critical parameter for deciding the dosing frequency to maintain therapeutic drug levels.
Q3: How do I determine the optimal treatment duration for my chronic disease model?
A3: The optimal treatment duration is model-dependent and should be guided by the specific scientific question. Key considerations include:
-
Disease Pathogenesis: The treatment should cover the critical period of inflammatory cell infiltration and activity relevant to the disease model.
-
Pharmacokinetics of this compound: The dosing frequency should be determined based on the half-life of the compound in the specific animal model to ensure continuous target engagement. For a compound with a half-life of approximately 5 hours in rats, twice-daily or more frequent dosing may be necessary to maintain steady-state concentrations.[1]
-
Pharmacodynamics: The duration should be sufficient to observe a significant biological effect, such as a reduction in inflammatory markers or an improvement in clinical scores.
-
Pilot Studies: It is highly recommended to conduct a pilot study with staggered treatment durations to empirically determine the minimum effective duration for your model.
Q4: Can I administer this compound via oral gavage for a long-term study?
A4: Yes, oral gavage is a common and precise method for administering compounds in long-term rodent studies. However, it is essential to use proper technique to minimize stress and potential complications. This includes using appropriately sized and flexible gavage needles, habituating the animals to the procedure, and ensuring the technical staff are well-trained. For very long-term studies, voluntary oral administration methods, such as incorporating the compound into a palatable diet, could be considered to reduce chronic stress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in therapeutic response between animals. | 1. Inconsistent Dosing: Improper oral gavage technique can lead to inaccurate dosing. 2. Variable Drug Absorption: Differences in food intake can affect the absorption of orally administered drugs. 3. Biological Variability: Inherent differences in disease progression between individual animals. | 1. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage. Use a consistent vehicle and administration speed. 2. Control Feeding Times: Fasting animals for a short period before dosing can help standardize absorption. Ensure consistent access to food and water post-dosing. 3. Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Lack of efficacy despite appropriate dosing. | 1. Insufficient Treatment Duration: The treatment period may not be long enough to impact the chronic disease process. 2. Inadequate Dosing Frequency: If the dosing interval is too long relative to the drug's half-life, drug levels may fall below the therapeutic threshold between doses. 3. Drug Metabolism: The specific animal model may metabolize this compound faster than anticipated. | 1. Extend Treatment Duration: Conduct a pilot study with extended treatment arms based on the known pathophysiology of the model. 2. Increase Dosing Frequency: Based on the known half-life, consider increasing the dosing frequency (e.g., from once daily to twice daily). 3. Pharmacokinetic Analysis: Perform a pharmacokinetic study in your specific mouse or rat strain to confirm the half-life and exposure levels. |
| Adverse effects observed in the treatment group (e.g., weight loss, lethargy). | 1. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have adverse effects. 2. Off-Target Effects: Although this compound is selective, high doses may lead to off-target effects. 3. Stress from Procedure: Chronic stress from daily handling and gavage can impact animal health. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle. 2. Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose with the best safety profile. 3. Refine Handling Procedures: Ensure proper and gentle handling techniques. Consider alternative, less stressful administration routes if feasible for long-term studies. |
Data Presentation: Pharmacokinetic and Dosing Parameters of CCR2 Antagonists
| Compound | Animal Model | Half-Life (t½) | Oral Bioavailability (F%) | Dosing Regimen in Chronic Model | Reference |
| This compound | Rat | 5.1 hours (IV) | 51% | Not specified in detail, but active in mouse models. | [1] |
| This compound | Cynomolgus Monkey | 3.2 hours (IV) | 46% | Not applicable | [1] |
| RS102895 | Mouse | ~1 hour | Not specified | 5 mg/kg, intraperitoneally, every 6 hours | [2] |
| CCX140-B | Diabetic Mice | Not specified | Not specified | 100 mg/kg, orally, once daily for 2-8 weeks | [3] |
Experimental Protocols
Key Experiment: Evaluation of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is a representative example based on standard EAE induction methods and dosing principles for CCR2 antagonists.
1. EAE Induction:
-
Use female C57BL/6 mice, 8-12 weeks old.
-
On day 0, immunize mice subcutaneously with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
2. This compound Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Based on the reported pharmacokinetic data and the dosing of similar compounds, a starting dose of 10-30 mg/kg administered orally twice daily is recommended.
-
Initiate treatment prophylactically (starting on the day of immunization) or therapeutically (starting at the onset of clinical signs).
3. Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Record body weight daily.
-
At the end of the study (e.g., day 21-28 post-immunization), collect tissues (spinal cord, brain) for histological analysis of inflammation and demyelination and for flow cytometric analysis of immune cell infiltration.
4. Treatment Duration Refinement:
-
To refine the treatment duration, set up experimental groups with varying treatment lengths (e.g., continuous treatment, treatment for the first 7 days, treatment from day 7 to day 14).
-
Compare the clinical scores and histopathological outcomes between the different treatment duration groups to determine the optimal therapeutic window.
Mandatory Visualizations
Caption: The CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for refining this compound treatment duration.
Caption: Logical diagram for optimizing treatment duration based on pharmacokinetics and pilot studies.
References
Validation & Comparative
A Comparative Analysis of BMS-741672 and Other Commercial CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target for a multitude of inflammatory and fibrotic diseases.[1][2] Its role in mediating the migration of monocytes and macrophages to sites of inflammation has spurred the development of numerous antagonists aimed at disrupting this pathway.[3][4] This guide provides a detailed comparison of BMS-741672, a potent and selective CCR2 antagonist, with other commercially available or clinically evaluated CCR2 inhibitors.
The CCL2/CCR2 Signaling Axis: A Key Inflammatory Pathway
The chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is the primary ligand for CCR2.[5] The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of downstream signaling events.[6] These pathways, including PI3K/Akt, JAK/STAT, and p38/MAPK, ultimately regulate gene expression involved in cell survival, proliferation, cytokine production, and migration.[1][6] This signaling is crucial in the recruitment of monocytes from the bone marrow to tissues, where they can differentiate into inflammatory macrophages, contributing to the pathology of diseases like rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes.[2][7]
Caption: Simplified CCL2/CCR2 signaling pathway.
Comparative Analysis of CCR2 Antagonists
The development of small-molecule CCR2 antagonists has been an active area of research, with several compounds advancing to clinical trials.[8] Common challenges in this field include achieving high selectivity, good oral bioavailability, and translating efficacy from animal models to humans.[3][9] The following tables summarize the available quantitative data for this compound and other notable CCR2 antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | CCR2 | Binding | 1.1 | >700-fold vs CCR5 | [10] |
| CCR2 | Monocyte Chemotaxis | 0.67 | - | [11] | |
| INCB3344 | CCR2 | Radioligand Binding (Human) | 5.2 | >1000-fold vs other chemokine receptors | [12] |
| CCX140-B | CCR2 | - | - | Selective for CCR2 | [7][8] |
| MK-0812 | CCR2 | Calcium Influx | Potent inhibitor | - | [13] |
| JNJ-41443532 | CCR2 | - | - | Orally bioavailable CCR2 antagonist | [14] |
| RS102895 | CCR2 | - | - | Specific high-affinity antagonist | [15] |
Note: A lower IC50 value indicates greater potency.[16]
Table 2: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |
| This compound | Rat | 51 | 5.1 (IV) | [10][11] |
| Cynomolgus Monkey | 46 | 3.2 (IV) | [10][11] | |
| BMS-753426 | Cynomolgus Monkey | Improved vs this compound | Lower clearance vs this compound | [5] |
| JNJ-41443532 | Human | - | ~8 | [14] |
| RS102895 | Mouse | - | ~1 | [15] |
Detailed Experimental Protocols
The characterization of CCR2 antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.
CCR2 Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cells: A cell line endogenously or recombinantly expressing the CCR2 receptor (e.g., murine monocyte cell line WEHI-274.1 or human THP-1 cells).[12]
-
Radioligand: Typically 125I-labeled CCL2.[12]
-
Procedure:
-
Cell Preparation: Cells are cultured, harvested, and resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well filter plate, the radioligand, varying concentrations of the test compound, and the cell suspension are combined. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are included.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration and Washing: The contents of the plate are filtered, and the filters are washed to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, such as CCL2.
Caption: Workflow for a typical chemotaxis assay.
-
Cells: Monocytic cell lines (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).[12]
-
Apparatus: Transwell inserts with a porous membrane placed in a multi-well plate.
-
Procedure:
-
Compound Pre-incubation: Cells are incubated with various concentrations of the antagonist.
-
Assay Setup: A medium containing the chemoattractant (e.g., human CCL2) is added to the lower wells of the plate. The pre-incubated cell suspension is added to the upper Transwell inserts.
-
Incubation: The plate is incubated for a period (typically 2-4 hours) to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The non-migrated cells in the upper insert are removed. The number of cells that have migrated to the lower well is quantified, often by lysing the cells and using a fluorescent dye that binds to nucleic acids (e.g., CyQuant).[12]
-
Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% (IC50) is determined.
-
In Vivo Efficacy Models
To assess the therapeutic potential of CCR2 antagonists, various animal models of human diseases are employed.
-
Model: Human CCR2 knock-in mice are often used to overcome species differences in receptor binding.[11][13]
-
Disease Models: Examples include diet-induced obesity (DIO) for type 2 diabetes, collagen-induced arthritis for rheumatoid arthritis, and experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis.[5][7]
-
Procedure:
-
Disease Induction: The specific disease is induced in the animals.
-
Compound Administration: The CCR2 antagonist is administered to the animals, typically orally, at various doses and schedules.
-
Endpoint Measurement: Disease-specific parameters are measured to evaluate the efficacy of the treatment. For example, in a DIO model, this could include blood glucose levels, insulin (B600854) sensitivity, and inflammatory macrophage counts in adipose tissue.[7] In an EAE model, clinical scores of disease severity are monitored.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples may be taken to correlate drug exposure with the observed therapeutic effects.
-
Summary
This compound stands out as a highly potent and selective CCR2 antagonist with favorable oral bioavailability in preclinical species.[10][11] Its high selectivity against CCR5 is a key feature, as dual CCR2/CCR5 antagonists may have different therapeutic applications and side-effect profiles. The development of CCR2 antagonists has been challenging, with many candidates failing in clinical trials due to issues with efficacy or toxicity.[17][18] Compounds like CCX140-B and JNJ-41443532 have shown some promise in clinical studies for diabetic nephropathy and type 2 diabetes, respectively, albeit with modest effects.[7][14] The more recent development of BMS-753426, an analog of this compound, demonstrates ongoing efforts to improve upon metabolic stability and pharmacokinetic profiles.[5] The ultimate clinical success of any CCR2 antagonist will depend on demonstrating a clear therapeutic benefit in well-defined patient populations while maintaining a favorable safety profile.
References
- 1. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 7. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]
- 17. Frontiers | Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation [frontiersin.org]
- 18. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BMS-741672 vs. BMS-753426 - A Guide for Researchers
In the landscape of C-C chemokine receptor 2 (CCR2) antagonists, two notable compounds from Bristol Myers Squibb, BMS-741672 and its successor BMS-753426, have garnered significant interest within the drug development community. This guide provides a detailed head-to-head comparison of these two molecules, summarizing their performance based on available preclinical data, and offering insights into their respective pharmacological profiles. The development of BMS-753426 aimed to address the metabolic liabilities of this compound, leading to an improved pharmacokinetic profile.
Executive Summary
This compound is a potent and selective CCR2 antagonist that demonstrated efficacy in preclinical models. However, its in vivo profile was marked by metabolic instability, primarily through N-demethylation. To overcome this limitation, BMS-753426 was developed, incorporating a tert-butylamine (B42293) moiety. This structural modification resulted in a compound with significantly improved metabolic stability, leading to lower clearance and higher oral bioavailability compared to its predecessor. Furthermore, BMS-753426 exhibits an enhanced affinity for the related CCR5 receptor, making it a dual CCR2/CCR5 antagonist, a profile that may offer broader therapeutic potential in inflammatory and fibrotic diseases.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters for this compound and BMS-753426, primarily derived from comparative studies to ensure data consistency.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Binding Assay IC50 (nM) | Monocyte Chemotaxis IC50 (nM) | Selectivity (CCR2 vs. CCR5) |
| This compound | CCR2 | 1.1[1] | 0.67[1] | >700-fold[1] |
| CCR5 | >780 | - | ||
| BMS-753426 | CCR2 | 2.7 | 0.8 | ~30-fold |
| CCR5 | 83[2] | - |
Table 2: Pharmacokinetic Profile in Cynomolgus Monkey
| Compound | Dose (mg/kg) | Clearance (mL/min/kg) | Oral Bioavailability (%) | Half-life (t½, h) |
| This compound | 2 (IV), 10 (PO) | 25 | 46[1] | 3.2 (IV)[1] |
| BMS-753426 | 2 (IV), 10 (PO) | 10 | 75 | 5.5 (IV) |
Signaling Pathway and Experimental Workflow
The therapeutic effect of both this compound and BMS-753426 is achieved through the antagonism of the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.
The preclinical evaluation of these compounds typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the characterization of this compound and BMS-753426.
Radioligand Binding Assay (for CCR2)
Objective: To determine the binding affinity of the test compounds to the CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
[125I]-CCL2 (Radioligand)
-
Test compounds (this compound, BMS-753426)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hCCR2 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL2, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and measure the radioactivity in each well using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR2 ligand.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
Monocyte Chemotaxis Assay
Objective: To assess the functional potency of the test compounds in inhibiting CCL2-induced monocyte migration.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Recombinant human CCL2
-
Test compounds (this compound, BMS-753426)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with a pore size of 5 µm)
-
24-well plates
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Isolate monocytes from PBMCs or culture the monocytic cell line.
-
Pre-incubate the cells with varying concentrations of the test compound for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add chemotaxis buffer containing a predetermined optimal concentration of CCL2.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane.
-
Quantify the migrated cells in the lower chamber by lysing the cells and measuring the fluorescence of the released dye using a fluorescence plate reader.
-
Determine the IC50 value by plotting the percentage of inhibition of chemotaxis against the concentration of the test compound.
Conclusion
The head-to-head comparison of this compound and BMS-753426 provides a clear example of rational drug design aimed at improving pharmacokinetic properties. While both compounds are potent antagonists of the CCL2-CCR2 pathway, BMS-753426's superior metabolic stability and dual CCR2/CCR5 activity position it as a more promising clinical candidate for the treatment of a range of inflammatory and fibrotic diseases. The data and protocols presented in this guide offer a valuable resource for researchers in the field of chemokine receptor-targeted drug discovery.
References
Validating In Vivo Target Engagement of BMS-741672: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of BMS-741672, a selective and orally active antagonist of the C-C chemokine receptor 2 (CCR2). Effective target engagement validation is a critical step in the development of CCR2-targeted therapeutics for a range of inflammatory and autoimmune diseases. This document outlines various experimental approaches, presents comparative data, and provides detailed protocols to aid researchers in selecting the most appropriate methods for their preclinical and clinical studies.
Introduction to this compound and its Target, CCR2
This compound is a potent and selective antagonist of CCR2, a key receptor in the chemokine signaling pathway that mediates the migration of monocytes and macrophages to sites of inflammation.[1] The binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, or MCP-1) to CCR2 triggers a cascade of intracellular events, leading to cell migration and the release of pro-inflammatory mediators. By blocking this interaction, this compound aims to reduce the inflammatory response. A unique feature of this compound is its protonation-dependent conformational switching mechanism, which enhances its oral bioavailability while maintaining high selectivity for CCR2 over other chemokine receptors like CCR5.[2]
Comparative Analysis of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating in vivo target engagement of a CCR2 antagonist like this compound depends on several factors, including the specific research question, available resources, and the desired quantitative output. Below is a comparison of common methodologies.
| Method | Principle | Key Quantitative Readouts | Advantages | Disadvantages |
| Inhibition of Monocyte Chemotaxis | Measures the ability of the antagonist to block the migration of monocytes towards a CCL2 gradient in vivo. | - Reduction in the number of migrated monocytes (e.g., in a peritoneal lavage fluid). - Percentage of inhibition of monocyte infiltration. | - Direct functional readout of antagonist activity. - Reflects the physiological consequence of target engagement. | - Can be influenced by off-target effects. - May have lower throughput compared to other methods. |
| Positron Emission Tomography (PET) Imaging | Non-invasive imaging technique that uses a radiolabeled ligand for CCR2 to visualize and quantify receptor occupancy by the antagonist.[3][4][5][6] | - Standardized Uptake Value (SUV) in target tissues. - Percentage of receptor occupancy calculated from the reduction in radiotracer binding.[3] | - Non-invasive, allowing for longitudinal studies in the same animal. - Provides spatial information on target engagement. - Can be translated to clinical studies.[4] | - Requires specialized equipment and radiolabeled tracers. - Resolution may be limited for small animals or specific tissues. |
| Pharmacodynamic (PD) Biomarkers | Measures changes in downstream markers of CCR2 signaling in response to antagonist treatment. | - Changes in CCR2 mRNA or protein levels in blood or tissue.[7][8] - Alterations in the levels of inflammatory cytokines or chemokines. | - Can be minimally invasive (e.g., blood samples). - Can provide insights into the downstream biological effects of target engagement. | - Indirect measure of target engagement. - Biomarker levels can be influenced by other biological processes. |
| Receptor Occupancy (RO) Assays | Ex vivo measurement of the proportion of CCR2 receptors bound by the antagonist in tissues or cells isolated from treated animals. | - Percentage of receptor occupancy. | - Direct quantification of target binding. - Can be highly sensitive and specific. | - Invasive, requiring tissue collection. - Prone to artifacts during sample processing. |
| Intravital Microscopy | Real-time imaging of monocyte trafficking and interaction with blood vessels in live animals.[9][10] | - Monocyte rolling velocity and adhesion dynamics. - Quantification of monocyte extravasation. | - Provides dynamic and cellular-level information on the effects of the antagonist. - Allows for direct visualization of the biological process being targeted. | - Technically challenging and requires specialized microscopy setup. - Limited to accessible tissues and small fields of view. |
Experimental Protocols
In Vivo Monocyte Chemotaxis Inhibition Assay (Mouse Model)
This protocol describes a common method to assess the functional consequence of CCR2 antagonism in vivo.
Materials:
-
This compound
-
Recombinant murine CCL2 (carrier-free)
-
Thioglycollate broth (4%)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently labeled antibodies against mouse cell surface markers (e.g., CD45, CD11b, Ly6G, Ly6C)
-
Flow cytometer
-
8-12 week old male C57BL/6 mice or human CCR2 knock-in mice
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to mice via oral gavage at the desired dose and time point prior to CCL2 challenge.
-
-
Induction of Monocyte Recruitment:
-
Inject mice intraperitoneally (i.p.) with 1 ml of sterile 4% thioglycollate broth or a specific dose of recombinant murine CCL2 to induce monocyte infiltration into the peritoneal cavity.
-
-
Peritoneal Lavage:
-
At a predetermined time point after the challenge (e.g., 24-72 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 ml of cold PBS into the peritoneal cavity and gently massaging the abdomen.
-
Carefully aspirate the peritoneal fluid.
-
-
Cell Staining and Flow Cytometry:
-
Centrifuge the collected peritoneal fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies to identify inflammatory monocytes (e.g., CD45+, CD11b+, Ly6G-, Ly6Chigh).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Quantify the number and percentage of inflammatory monocytes in the peritoneal lavage fluid.
-
Calculate the percentage of inhibition of monocyte recruitment in the this compound-treated group compared to the vehicle-treated group.
-
CCR2 PET Imaging for Receptor Occupancy
This protocol provides a general workflow for assessing CCR2 occupancy using PET imaging.
Materials:
-
This compound
-
A suitable CCR2-specific PET radiotracer (e.g., 64Cu-DOTA-ECL1i or an 18F-labeled small molecule antagonist).[4][11][12]
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Animal model with CCR2 expression in the target tissue.
Procedure:
-
Baseline PET Scan:
-
Anesthetize the animal.
-
Perform a baseline PET/CT scan after intravenous injection of the CCR2 radiotracer.
-
-
Antagonist Administration:
-
Administer a single dose of this compound to the same animal.
-
-
Post-Dosing PET Scan:
-
At a time point corresponding to the expected peak receptor occupancy of this compound, perform a second PET/CT scan following the injection of the same CCR2 radiotracer.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images for anatomical reference.
-
Define regions of interest (ROIs) in the target tissue and a reference region with low CCR2 expression.
-
Calculate the standardized uptake value (SUV) for the target and reference regions in both the baseline and post-dosing scans.
-
-
Receptor Occupancy Calculation:
-
Calculate the percentage of receptor occupancy using the following formula: % Occupancy = [1 - (SUV_target_post-dose - SUV_reference_post-dose) / (SUV_target_baseline - SUV_reference_baseline)] * 100
-
Visualizations
Caption: Simplified CCR2 signaling pathway and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET-based Imaging of Chemokine Receptor 2 in Experimental and Disease-related Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Identification of CCR2 and CD180 as Robust Pharmacodynamic Tumor and Blood Biomarkers for Clinical Use with BRD4/BET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Intravital live cell triggered imaging system reveals monocyte patrolling and macrophage migration in atherosclerotic arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Monocyte Recruitment During Inflammation by Intravital Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the First Potential Nonpeptidic Positron Emission Tomography Tracer for the Imaging of CCR2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BMS-741672 Versus Anti-CCL2 Antibodies in Modulating the CCL2/CCR2 Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary therapeutic strategies for inhibiting the C-C motif chemokine ligand 2 (CCL2) and its receptor CCR2 signaling pathway: the small molecule CCR2 antagonist, BMS-741672, and monoclonal antibodies targeting the CCL2 ligand. This pathway is a critical mediator of monocyte and macrophage recruitment in various inflammatory diseases and cancer.[1][2][3][4] Understanding the distinct mechanisms and resulting efficacy of these two approaches is crucial for the rational design of future clinical investigations.
Mechanism of Action
This compound is a selective, orally active antagonist of the C-C chemokine receptor 2 (CCR2).[5] It functions by binding to the CCR2 receptor on the surface of cells like monocytes and macrophages, preventing the binding of its primary ligand, CCL2.[3] This blockade inhibits the intracellular signaling cascade that leads to chemotaxis, thereby preventing the migration of these immune cells to sites of inflammation or to the tumor microenvironment.[5][6]
Anti-CCL2 antibodies , such as carlumab (CNTO 888) and ABN912, work by directly binding to and neutralizing the CCL2 chemokine in the extracellular space.[2][7][8] This sequestration of CCL2 prevents it from activating the CCR2 receptor, thus indirectly inhibiting the signaling pathway and subsequent immune cell recruitment.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and various anti-CCL2 antibodies.
Table 1: In Vitro Potency and Pharmacokinetics of this compound
| Parameter | Value | Species | Reference |
| CCR2 IC50 | 1.1 nM | Human | [5] |
| Monocyte Chemotaxis IC50 | 0.67 nM | Human | [6] |
| Oral Bioavailability | 51% | Rat | [5][6] |
| Oral Bioavailability | 46% | Cynomolgus Monkey | [5][6] |
| Selectivity | >700-fold for CCR2 over CCR5 | Human | [5] |
Table 2: Preclinical Efficacy of an Anti-CCL2 Antibody (C1142) in a Glioma Model
| Parameter | Control IgG | Anti-mouse CCL2 mAb | Percent Reduction | p-value | Reference |
| Tumor-Associated Macrophages (%) | 63.62% | 32.69% | ~49% | N/A | [9] |
| Total Tumor-Associated Macrophages | 24.2 ± 3.0 x 10³/mouse | 5.2 ± 0.68 x 10³/mouse | ~78.5% | p=0.0008 | [9] |
| Myeloid-Derived Suppressor Cells (%) | N/A | N/A | ~35% | N/A | [9] |
| Total Myeloid-Derived Suppressor Cells | N/A | N/A | ~70% | p<0.0001 | [9] |
Table 3: Clinical Observations with Anti-CCL2 Antibodies
| Antibody | Indication | Key Observation | Reference |
| ABN912 | Rheumatoid Arthritis | No clinical benefit; dose-related increase in total CCL2/MCP-1 levels in peripheral blood. | [7] |
| Carlumab (CNTO 888) | Solid Tumors | Transient decline in free CCL2, followed by an increase with continued chemotherapy. One partial response and 38% stable disease. | [8][10] |
Signaling Pathway and Experimental Workflow
Signaling Pathway
Caption: Mechanism of action for this compound and anti-CCL2 antibodies in the CCL2-CCR2 signaling pathway.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of CCL2/CCR2 inhibitors.
Detailed Experimental Protocols
1. CCR2 Receptor Binding Assay (for this compound)
This protocol is a generalized representation based on standard industry practices.
-
Objective: To determine the fifty-percent inhibitory concentration (IC50) of this compound for the CCR2 receptor.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human CCR2 (e.g., HT1080 cells).[6]
-
Radioligand: A radiolabeled form of a CCR2 ligand, such as [¹²⁵I]-CCL2.
-
Procedure:
-
Prepare cell membranes from the CCR2-expressing cells.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR2 ligand.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding data.
-
2. In Vivo Glioma Model (for Anti-CCL2 Antibody)
This protocol is based on the study by Zhai et al., 2011.[9]
-
Objective: To evaluate the in vivo efficacy of an anti-mouse CCL2 monoclonal antibody in a syngeneic glioma model.
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: GL261 glioma cells.
-
Procedure:
-
Intracranially inoculate C57BL/6 mice with GL261 glioma cells.
-
On day 7 post-tumor cell inoculation, begin treatment with either anti-mouse CCL2 mAb (clone C1142; 2 mg/kg) or a control IgG antibody.
-
Administer the antibodies via intraperitoneal (i.p.) injection twice weekly.
-
Monitor mice for survival.
-
For mechanistic studies, euthanize a separate cohort of mice on day 24.
-
Isolate brain infiltrating lymphocytes (BILs) from the tumor-bearing brains.
-
Analyze the BILs by flow cytometry for the presence of tumor-associated macrophages (CD11b⁺CD45⁺) and myeloid-derived suppressor cells (CD11b⁺Gr1⁺).
-
Enumerate the absolute numbers of these cell populations per mouse.
-
Discussion and Conclusion
Both this compound and anti-CCL2 antibodies have demonstrated the ability to modulate the CCL2/CCR2 axis, leading to reduced recruitment of myeloid cells.
This compound shows high in vitro potency and favorable oral bioavailability in preclinical species.[5][6] As a small molecule, it offers the advantage of oral administration and potentially better tissue penetration compared to large antibody molecules.
Anti-CCL2 antibodies have shown efficacy in reducing the infiltration of immunosuppressive myeloid cells into tumors in preclinical models.[9][11] However, their clinical efficacy as a monotherapy has been modest.[10] One significant challenge observed with anti-CCL2 antibody therapy is the potential for a compensatory increase in total CCL2 levels, which may limit the therapeutic benefit.[7] This phenomenon is less likely to occur with a receptor antagonist like this compound, which blocks the receptor regardless of ligand concentration.
References
- 1. Next-IO™ Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program - Creative Biolabs [creative-biolabs.com]
- 2. What are CCL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized controlled trial with an anti-CCL2 (anti-monocyte chemotactic protein 1) monoclonal antibody in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic Delivery of Neutralizing Antibody Targeting CCL2 for Glioma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blocking the CCL2-CCR2 axis using CCL2 neutralizing antibody is an effective therapy for hepatocellular cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BMS-741672: A Comparative Analysis of CCR2 and CCR5 Cross-reactivity
For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of BMS-741672's activity at its primary target, the C-C chemokine receptor 2 (CCR2), versus its potential cross-reactivity with the closely related C-C chemokine receptor 5 (CCR5). The data presented herein, supported by detailed experimental protocols and pathway visualizations, demonstrates the high selectivity of this compound for CCR2.
This compound is a potent and selective antagonist of CCR2, a key receptor implicated in the migration of monocytes and macrophages to sites of inflammation.[1][2] Its selectivity is a critical attribute, as off-target effects, particularly at the related CCR5 receptor, could lead to unintended biological consequences. This guide summarizes the available quantitative data, outlines the experimental methodologies used to determine this selectivity, and provides a visual representation of the relevant signaling pathways.
Quantitative Comparison of this compound Activity at CCR2 and CCR5
The following tables summarize the in vitro inhibitory activities of this compound against human CCR2 and CCR5. The data clearly illustrates the compound's potent and selective inhibition of CCR2.
Table 1: In Vitro Binding Affinity
| Target | Assay Type | Cell Line | Ligand | IC50 (nM) | Fold Selectivity (CCR5/CCR2) |
| CCR2 | Radioligand Binding | Human Peripheral Blood Mononuclear Cells | MCP-1 (CCL2) | 1.1 | >700-fold |
| CCR5 | Radioligand Binding | HT1080 cells expressing CCR5 | MIP-1β | 780 |
Table 2: In Vitro Functional Activity
| Target | Assay Type | Cell Type | Chemoattractant | IC50 (nM) |
| CCR2 | Monocyte Chemotaxis | Human Monocytes | MCP-1 (CCL2) | 0.67 |
| CCR5 | Monocyte Chemotaxis | Human Monocytes | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
CCR2 Radioligand Binding Assay
This assay measures the ability of this compound to displace the binding of a radiolabeled ligand to the CCR2 receptor.
-
Cells: Human peripheral blood mononuclear cells (PBMCs), which endogenously express CCR2.[1]
-
Radioligand: Radiolabeled monocyte chemoattractant protein-1 (MCP-1/CCL2).[1]
-
Procedure:
-
PBMCs are incubated with the radiolabeled MCP-1 and varying concentrations of this compound.
-
Following incubation, the cells are washed to remove unbound radioligand.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
CCR5 Radioligand Binding Assay
This assay is similar to the CCR2 binding assay but uses a cell line engineered to express CCR5.
-
Cells: HT1080 cells stably expressing human CCR5.[1]
-
Radioligand: Radiolabeled macrophage inflammatory protein-1 beta (MIP-1β).[1]
-
Procedure: The protocol is analogous to the CCR2 binding assay, with the substitution of CCR5-expressing cells and the corresponding radioligand.
Monocyte Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of monocytes towards a chemoattractant.
-
Cells: Freshly isolated human monocytes.[1]
-
Chemoattractant: Recombinant human MCP-1 (CCL2).[1]
-
Apparatus: Boyden chamber or a similar transwell system with a porous membrane.
-
Procedure:
-
Monocytes are placed in the upper chamber of the transwell.
-
The lower chamber contains MCP-1 to create a chemotactic gradient.
-
Varying concentrations of this compound are added to the upper chamber with the cells.
-
After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified.
-
The IC50 value is the concentration of this compound that causes a 50% reduction in monocyte migration.
-
Signaling Pathways
Both CCR2 and CCR5 are G-protein coupled receptors (GPCRs). Upon binding their respective ligands, they initiate a cascade of intracellular signaling events that lead to cellular responses such as chemotaxis, proliferation, and survival. The diagrams below illustrate the general signaling pathways for CCR2 and CCR5. This compound, as an antagonist, blocks the initiation of these cascades at the CCR2 receptor.
Conclusion
References
A Head-to-Head Battle of CCR2 Antagonists: BMS-741672 vs. INCB3344
In the landscape of C-C chemokine receptor 2 (CCR2) antagonists, both BMS-741672 and INCB3344 have emerged as potent molecules with significant therapeutic potential in inflammatory diseases. This guide provides a comprehensive performance comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed analysis supported by preclinical data.
At a Glance: Performance Summary
A summary of the key performance indicators for this compound and INCB3344 is presented below, highlighting their potency, selectivity, and oral bioavailability.
| Parameter | This compound | INCB3344 |
| Target | CCR2 | CCR2 |
| Binding Affinity (IC50) | 1.1 nM (human)[1] | 5.1 nM (human), 9.5 nM (murine)[2][3] |
| Chemotaxis Inhibition (IC50) | 0.67 nM (human monocytes)[1][4] | 3.8 nM (human), 7.8 nM (murine)[2][3] |
| Selectivity | >700-fold selective for CCR2 over CCR5[1] | >100-fold selective for CCR2 over other chemokine receptors[2][5][6][7] |
| Oral Bioavailability | 51% (rat), 46% (cynomolgus monkey)[1][4] | 47% (mouse)[2] |
| Known Off-Target Effects | No effect on QTc interval in monkeys[4] | Moderate hERG activity (IC50 = 13 µM)[5] |
Delving Deeper: Efficacy and Potency
Both molecules demonstrate high potency in inhibiting the CCR2 pathway. This compound exhibits a slightly lower IC50 value for binding to human CCR2 at 1.1 nM compared to INCB3344's 5.1 nM[1][2][3]. This trend continues in functional assays, where this compound shows an IC50 of 0.67 nM for the inhibition of human monocyte chemotaxis, while INCB3344 has a reported IC50 of 3.8 nM for the same activity[1][2][3][4].
INCB3344 has also been characterized against murine CCR2, with a binding IC50 of 9.5 nM and a chemotaxis inhibition IC50 of 7.8 nM, making it a valuable tool for preclinical studies in rodent models[2][3]. Furthermore, INCB3344 has a reported dissociation constant (Kd) of approximately 5 nM for human CCR2, indicating a high affinity for the receptor[8].
Specificity and Safety Profile
Selectivity is a critical attribute for any therapeutic candidate. This compound demonstrates high selectivity, being over 700-fold more selective for CCR2 than for the closely related CCR5 receptor[1]. In terms of safety, preclinical studies in monkeys indicated that this compound did not cause any effects on the QTc interval, a crucial marker for cardiac safety[4].
INCB3344 is reported to be over 100-fold selective for CCR2 against a panel of other G protein-coupled receptors, including other CC chemokine receptors[5][6][7]. However, it has been noted to have moderate activity on the hERG channel, with an IC50 of 13 µM, a factor that was considered a potential liability for its clinical development[5].
Pharmacokinetic Properties
Oral bioavailability is a key determinant of a drug's clinical utility. This compound has demonstrated good oral bioavailability in preclinical species, with 51% in rats and 46% in cynomolgus monkeys[1][4]. The half-life (t1/2) after intravenous administration was 5.1 hours in rats and 3.2 hours in monkeys[1][4].
INCB3344 also shows good oral bioavailability in mice at 47%[2]. Despite having a high clearance, it achieves good oral exposure in rodents[3].
Signaling Pathways and Experimental Workflows
The interaction of this compound and INCB3344 with CCR2 blocks the downstream signaling cascade initiated by the binding of its primary ligand, CCL2 (also known as MCP-1). This inhibition prevents the recruitment of monocytes and macrophages to sites of inflammation.
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of CCR2 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and INCB3344.
CCR2 Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
-
Cells: A cell line endogenously or recombinantly expressing CCR2 (e.g., human monocytes, THP-1 cells, or a transfected cell line).
-
Radioligand: Typically [¹²⁵I]-CCL2.
-
Procedure:
-
Cells or cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or INCB3344).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR2 ligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Chemotaxis Assay (Boyden Chamber)
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of cells towards a chemoattractant.
-
Cells: Monocytes or other CCR2-expressing cells.
-
Chemoattractant: CCL2.
-
Apparatus: A Boyden chamber with a porous membrane separating an upper and a lower well.
-
Procedure:
-
The lower wells are filled with medium containing CCL2.
-
Cells, pre-incubated with varying concentrations of the test compound, are placed in the upper wells.
-
The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Migrated cells in the lower chamber are quantified (e.g., by cell counting or using a fluorescent dye).
-
The IC50 value for the inhibition of chemotaxis is determined.
-
ERK Phosphorylation Assay
This assay measures the inhibition of downstream signaling by assessing the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
-
Cells: CCR2-expressing cells.
-
Stimulant: CCL2.
-
Detection: Western blotting or a plate-based assay (e.g., ELISA, HTRF).
-
Procedure:
-
Cells are pre-treated with different concentrations of the CCR2 antagonist.
-
Cells are then stimulated with CCL2 for a short period.
-
Cell lysates are prepared.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are measured.
-
The ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition and the corresponding IC50 value.
-
Conclusion
Both this compound and INCB3344 are highly potent and selective CCR2 antagonists. This compound appears to have a slight edge in terms of in vitro potency and a potentially more favorable cardiac safety profile based on the available data. INCB3344, being well-characterized in rodent models, serves as a valuable research tool for preclinical in vivo studies. The choice between these compounds for a specific research application will depend on the experimental system (human vs. murine), the desired pharmacokinetic profile, and considerations regarding potential off-target effects. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug discovery and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of INCB3344, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of BMS-741672: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-741672 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the migration of monocytes and macrophages to sites of inflammation. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols to aid in the evaluation of this compound for research and development purposes.
Executive Summary
This compound demonstrates high potency in inhibiting monocyte chemotaxis in vitro at sub-nanomolar concentrations. This potent in vitro activity translates to significant efficacy in preclinical in vivo models, where it has been shown to be orally bioavailable and active in species including monkeys and human CCR2 knock-in mice. This guide will delve into the quantitative data, the experimental methodologies behind these findings, and a comparison with a successor compound, BMS-753426.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo efficacy and pharmacokinetic parameters of this compound.
| Parameter | This compound | BMS-753426 (Successor Compound) | Reference |
| In Vitro Efficacy | |||
| CCR2 Binding IC₅₀ | 1.1 nM | 2.9 nM | [1] |
| Monocyte Chemotaxis IC₅₀ | 0.67 nM | 2.2 nM | [1][2] |
| CCR5 Binding IC₅₀ | >700-fold selective vs CCR2 | 4.6 nM | [1] |
| hERG Patch Clamp IC₅₀ | >2000-fold selective vs CCR2 | Not explicitly stated for BMS-753426 | [2] |
| In Vivo Efficacy | |||
| Monocyte/Macrophage Influx EC₅₀ (hCCR2 KI Mouse) | 2.2 nM | 3.9 nM | [3] |
| Pharmacokinetics | |||
| Oral Bioavailability (Rat) | 51% | Improved vs this compound (exact % not stated) | [2][3] |
| t₁/₂ (Rat, IV) | 5.1 h | Not stated | [2] |
| Oral Bioavailability (Monkey) | 46% | Improved vs this compound (exact % not stated) | [2][3] |
| t₁/₂ (Monkey, IV) | 3.2 h | Not stated | [2] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the CCR2 receptor, preventing the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). This inhibition blocks the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, a critical process in the pathogenesis of various inflammatory diseases.
References
- 1. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Reproducibility of BMS-741672, a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Data of the CCR2 Antagonist BMS-741672 and Its Alternatives
This guide provides a comprehensive comparison of the research findings for this compound, a selective C-C chemokine receptor 2 (CCR2) antagonist. The data presented here is collated from initial discovery and subsequent studies, offering a resource for researchers investigating the role of the CCR2-CCL2 signaling axis in various disease models. This guide also includes a comparison with its successor compound, BMS-753426, and other notable CCR2 antagonists that have advanced to clinical trials, providing context for its performance and potential for reproducibility.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and comparable CCR2 antagonists. This data is essential for evaluating the potency, selectivity, and pharmacokinetic profiles of these compounds.
Table 1: In Vitro Activity of CCR2 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | Human CCR2 | Radioligand Binding | 1.1 | >700-fold vs CCR5 | [1] |
| This compound | Human Monocytes | Chemotaxis Inhibition | 0.67 | - | [1] |
| BMS-753426 | Human CCR2 | Radioligand Binding | Data not explicitly stated in provided abstracts | Improved affinity for CCR5 compared to this compound | [2][3] |
| Cenicriviroc | Human CCR2/CCR5 | Dual Antagonist | Clinical evaluation stage | - | [4][5] |
| JNJ-41443532 | Human CCR2 | Antagonist | Clinical evaluation stage | - | [6] |
| RS102895 | Murine CCR2 | Antagonist | Used in preclinical models | - | [7] |
| CCX140-B | Human CCR2 | Antagonist | Clinical evaluation stage | - | [8] |
Table 2: In Vivo Pharmacokinetic Parameters of CCR2 Antagonists
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) (hours) | Key Findings | Reference |
| This compound | Rat | 51 | 5.1 (IV) | Good oral bioavailability. | [1] |
| This compound | Cynomolgus Monkey | 46 | 3.2 (IV) | Subject to N-demethylation, leading to a less active metabolite. | [1][2] |
| BMS-753426 | Cynomolgus Monkey | Improved vs. This compound | Lower clearance vs. This compound | Improved metabolic stability. | [2] |
| JNJ-41443532 | Human | Orally bioavailable | ~8 | Modest improvement in glycemic parameters in T2DM patients. | [6] |
| RS102895 | Mouse | - | ~1 | Short half-life necessitated a multi-dose regimen. | [7] |
| Cenicriviroc | Human | Orally bioavailable | - | Exposures increased with moderate hepatic impairment. | [4][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CCR2 signaling pathway and a general experimental workflow for characterizing CCR2 antagonists.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the characterization of a CCR2 antagonist.
Experimental Protocols
Reproducibility of research findings is contingent on detailed methodological reporting. Below are summaries of the key experimental protocols used in the evaluation of this compound and similar CCR2 antagonists.
CCR2 Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
-
Cell Line: Typically, a cell line overexpressing human CCR2 is used (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled CCR2 ligand, such as [¹²⁵I]-CCL2, is used.
-
Procedure:
-
Cell membranes expressing CCR2 are prepared.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Monocyte Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of monocytes towards a chemoattractant, typically CCL2.
-
Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1) are used.
-
Apparatus: A Boyden chamber or a similar transwell migration system with a porous membrane is utilized.
-
Procedure:
-
The lower chamber is filled with media containing CCL2.
-
The upper chamber is seeded with monocytes that have been pre-incubated with varying concentrations of the test compound.
-
The chamber is incubated for a period to allow for cell migration through the membrane.
-
The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the CCL2-induced cell migration (IC50) is calculated.
In Vivo Pharmacokinetic Studies
These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in animal models.
-
Animal Models: Commonly used species include rats and cynomolgus monkeys.
-
Dosing: The compound is administered both intravenously (IV) and orally (PO) to different groups of animals.
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Analysis: The concentration of the compound in the plasma is determined using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F), are calculated from the plasma concentration-time profiles.
Compound Synthesis
The synthesis of this compound and its successor, BMS-753426, involves multi-step chemical reactions. While the full detailed synthesis is beyond the scope of this guide, the key steps for BMS-753426 involve a stereoselective reductive amination to construct the key intermediate.[2] The synthesis of this compound follows a sequence involving the installation of a γ-lactam and subsequent modifications. For detailed, step-by-step synthetic procedures, it is recommended to consult the primary research articles and their supplementary information.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BMS-741672 vs. Cenicriviroc for CCR2/CCR5 Antagonism
In the landscape of therapeutic agents targeting chemokine receptors, BMS-741672 and cenicriviroc (B192934) have emerged as significant molecules of interest for researchers in immunology, inflammatory diseases, and virology. Both compounds modulate the activity of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), key players in the migration of monocytes, macrophages, and T-cells to sites of inflammation. This guide provides a detailed, data-driven comparison of this compound, a selective CCR2 antagonist, and cenicriviroc, a dual antagonist of both CCR2 and CCR5, to aid researchers and drug development professionals in their evaluation.
Mechanism of Action and Receptor Selectivity
This compound is characterized by its high selectivity for the CCR2 receptor. It acts as a potent antagonist, effectively blocking the binding of the primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), and thereby inhibiting the downstream signaling pathways that lead to monocyte and macrophage recruitment.[1] Its selectivity for CCR2 over CCR5 is a defining feature, with studies demonstrating over 700-fold greater activity at CCR2.[1]
Cenicriviroc (CVC) , on the other hand, is a dual antagonist, exhibiting potent inhibitory activity at both CCR2 and CCR5.[2][3] This dual mechanism allows it to not only block the CCL2/CCR2 axis but also to inhibit the action of several chemokines that bind to CCR5, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). This broader activity profile has positioned cenicriviroc for investigation in a range of conditions where both pathways are implicated, including HIV-1 infection (as a viral entry inhibitor) and liver fibrosis.[3][4][5]
Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data on the in vitro potency of this compound and cenicriviroc. It is important to note that these values are derived from different studies and may have been generated using varied experimental conditions.
Table 1: Receptor Binding Affinity and Functional Inhibition
| Compound | Target(s) | Assay Type | IC50 / Binding Value | Source |
| This compound | CCR2 | Radioligand Binding | 1.1 nM | [1] |
| CCR5 | Radioligand Binding | >770 nM (calculated) | [1] | |
| CCR5 | Binding Assay (native T-cells) | 23.6 ± 12 nM | [6] | |
| CCR2 | Monocyte Chemotaxis | 0.67 nM | [1][6] | |
| Cenicriviroc | CCR2 / CCR5 | Ligand Binding | 2 - 6 nM | [4] |
| HIV-2 (R5 tropic) | Antiviral Activity | EC50: 0.03 - 0.98 nM | [2] |
Table 2: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) (IV) | Source |
| This compound | Rat | 51% | 5.1 h | [6] |
| Cynomolgus Monkey | 46% | 3.2 h | [6] | |
| Cenicriviroc | Human | - | 30 - 40 h | [3] |
Experimental Methodologies
The data presented above are typically generated through standardized in vitro assays. Below are detailed protocols representative of the methodologies used to characterize these antagonists.
CCR2 Radioligand Binding Assay
This competitive binding assay is employed to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Experimental Workflow:
-
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing CCR5 (e.g., HT1080).[6]
-
Radioligand: Labeled chemokine specific to the receptor being tested (e.g., ¹²⁵I-CCL2 for CCR2, ¹²⁵I-MIP-1β for CCR5).[6]
-
Test Compounds: this compound or cenicriviroc.
-
Assay Buffer: Binding buffer appropriate for the cell type.
-
-
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a multi-well plate, combine the cell suspension, radioligand, and either a test compound dilution or buffer (for total binding control). A high concentration of unlabeled ligand is used to determine non-specific binding.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well and wash with cold buffer to separate the cell-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using non-linear regression.
-
Monocyte Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of monocytes towards a chemokine gradient.
Experimental Workflow:
-
Materials:
-
Cells: Freshly isolated human monocytes.
-
Chemoattractant: Recombinant human CCL2.
-
Test Compounds: this compound or cenicriviroc.
-
Assay Plates: Transwell migration plates with a porous membrane (e.g., 5 µm pores).
-
-
Procedure:
-
Cell Preparation: Isolate monocytes from peripheral blood.
-
Compound Incubation: Pre-incubate the monocytes with various concentrations of the antagonist.
-
Assay Setup: Place the chemoattractant in the lower chamber of the Transwell plate. Add the pre-incubated monocytes to the upper chamber (the insert).
-
Incubation: Incubate the plate to allow the monocytes to migrate through the porous membrane towards the chemoattractant.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the cells that have migrated to the lower surface of the membrane.
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration to determine the IC50 for the inhibition of chemotaxis.
-
Signaling Pathway
The binding of chemokines like CCL2 to CCR2 or CCL5 to CCR5 initiates a cascade of intracellular signaling events, primarily through Gαi-type G proteins. This leads to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and the Ras/MAPK pathway, ultimately resulting in cellular responses like chemotaxis, adhesion, and inflammatory mediator release. Both this compound and cenicriviroc act by blocking the initial ligand-receptor interaction, thereby preventing the initiation of this signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 4. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of BMS-741672: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR2 antagonist BMS-741672 with other targeted inhibitors. By presenting available preclinical data, experimental methodologies, and visualizing key signaling pathways, this document aims to facilitate an informed assessment of their relative therapeutic windows.
Introduction
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the migration of monocytes and macrophages to sites of inflammation.[1][2] Its potential therapeutic applications span a range of inflammatory and fibrotic diseases. A critical aspect of drug development is the therapeutic index, a quantitative measure of a drug's safety margin. This guide assesses the therapeutic index of this compound relative to other inhibitors targeting key signaling pathways implicated in various pathologies, including Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR).
Data Presentation: A Comparative Overview
The therapeutic index is traditionally calculated as the ratio of the toxic dose to the therapeutic dose. Due to the limited availability of direct therapeutic index values in publicly accessible preclinical data, this guide presents key efficacy and toxicity parameters to allow for a comparative assessment of the therapeutic window for this compound and other selected inhibitors.
Efficacy Data of this compound and Comparator Inhibitors
| Compound | Target | Assay | Species | IC50 / EC50 (nM) |
| This compound | CCR2 | Chemotaxis | Human | 0.67 [1] |
| Binding | Human | 1.1 [2] | ||
| Monocyte/Macrophage Infiltration | Mouse | 2.2 [3] | ||
| Erdafitinib | FGFR1-4 | Kinase Assay | - | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7 |
| Pemigatinib | FGFR1-3 | Kinase Assay | - | FGFR1: 0.4, FGFR2: 0.5, FGFR3: 1.2 |
| Imatinib | PDGFR, c-Kit, Bcr-Abl | Cell-based | - | Varies by cell line and target |
| Sunitinib | PDGFR, VEGFR, c-Kit, FLT3 | Kinase Assay | - | PDGFRβ: 8, VEGFR2: 9[4] |
| Cell-based (HUVEC proliferation) | Human | 40[4] | ||
| Bevacizumab | VEGF-A | - | - | - |
| Sorafenib | VEGFR, PDGFR, Raf | Kinase Assay | - | VEGFR-2: 90, PDGFR-β: 58 |
Toxicity Data of this compound and Comparator Inhibitors
| Compound | Species | Route of Administration | LD50 | NOAEL | Other Relevant Toxicity Data |
| This compound | Rat, Monkey | Oral | Not Reported | Not Reported | Suitable safety margin in 1-day and 14-day studies; No QTc interval effects at 30 mg/kg in monkeys. [1] |
| Imatinib | Rat (female) | Oral | 300 - 2000 mg/kg[5] | 3 mg/kg/day (13 weeks, dog)[5] | Moderate repeated dose toxicity in rats and dogs.[5] |
| Sunitinib | Rat | Oral | > 2000 mg/kg[6] | 0.3 mg/kg/day (6 months, rat)[6] | Potential for adverse effects on blood-forming organs.[6] |
| Erdafitinib | - | - | Not Reported | Not Reported | In clinical trials, common adverse events include hyperphosphatemia, stomatitis, and dry mouth. |
| Pemigatinib | - | - | Not Reported | Not Reported | In clinical trials, common adverse events include hyperphosphatemia and alopecia. |
| Bevacizumab | - | - | Not Reported | Not Reported | Clinically, associated with risks of gastrointestinal perforations, wound healing complications, and hemorrhage. |
| Sorafenib | - | - | Not Reported | Not Reported | Clinically, common adverse effects include diarrhea, fatigue, and hand-foot skin reaction. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays cited in this guide.
In Vitro Monocyte Chemotaxis Assay (Boyden Chamber)
Objective: To determine the inhibitory effect of a compound on the migration of monocytes towards a chemoattractant.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test compound (e.g., this compound).
-
Assay medium: RPMI 1640 supplemented with 0.5% bovine serum albumin (BSA).
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture and harvest monocytes. Resuspend cells in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay medium.
-
Assay Setup:
-
Add assay medium containing the chemoattractant (e.g., 10 ng/mL CCL2) to the lower wells of the Boyden chamber.
-
Add assay medium with varying concentrations of the test compound and the cell suspension to the upper chamber (the insert). Include a vehicle control (no compound) and a negative control (no chemoattractant).
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours.
-
Quantification:
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber by staining with a viability dye and measuring the fluorescence, or by direct cell counting using a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[7][8][9][10][11]
In Vivo Rodent Toxicology Study (Repeated Dose)
Objective: To evaluate the potential toxicity of a test compound after repeated oral administration in rodents and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Materials:
-
Test compound.
-
Vehicle for administration (e.g., corn oil, 0.5% methylcellulose).
-
Rodents (e.g., Sprague-Dawley rats), typically an equal number of males and females per group.
-
Standard laboratory animal housing and diet.
-
Equipment for clinical observations, blood collection, and tissue processing.
Procedure:
-
Dose Selection: Based on acute toxicity studies or in vitro data, select at least three dose levels (low, mid, high) and a vehicle control group.
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the start of the study.
-
Administration: Administer the test compound or vehicle orally (e.g., by gavage) once daily for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in appearance, behavior, and body weight. Record food and water consumption.
-
Clinical Pathology: Collect blood samples at specified time points (e.g., at the end of the study) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data for dose-related changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology. The NOAEL is the highest dose level at which no adverse effects are observed.[4][12][13][14]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Overview of FGFR, PDGFR, and VEGFR signaling and points of inhibition.
Caption: General workflow for assessing the therapeutic index of a compound.
Conclusion
This guide provides a comparative framework for assessing the therapeutic index of the CCR2 antagonist this compound relative to other targeted inhibitors. While a direct quantitative comparison of the therapeutic index is challenging due to the limited availability of comparable preclinical toxicity data, the presented efficacy and safety profiles offer valuable insights. This compound demonstrates high in vitro potency with a favorable early safety profile in preclinical studies.[1] The multi-kinase inhibitors, while effective, often present a broader spectrum of toxicities, which is reflected in their preclinical and clinical data.
For a more definitive assessment, head-to-head preclinical studies employing standardized protocols to determine both efficacy (e.g., ED50 in relevant disease models) and toxicity (NOAEL and LD50) for this compound and comparator inhibitors would be required. The experimental protocols and signaling pathway diagrams provided herein serve as a resource for designing and interpreting such studies. This comprehensive approach is essential for accurately positioning novel therapeutic agents like this compound within the existing landscape of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. 2.9. Chemotaxis assay [bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for the CCR2 Antagonist BMS-741672
For researchers, scientists, and drug development professionals utilizing the selective and orally active CCR2 antagonist, BMS-741672, adherence to stringent safety and disposal protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of laboratory chemical waste provide a comprehensive framework for its safe management.
Proper Disposal Procedures
As a precautionary measure, this compound and any materials contaminated with it should be treated as hazardous waste. Laboratory personnel should handle all waste chemical solids, liquids, or containerized gases as hazardous unless explicitly confirmed to be non-hazardous by a qualified safety officer.[1] The following steps outline the proper disposal procedure:
-
Collection : All waste containing this compound must be collected in appropriate, clearly labeled, and sealed containers. It is crucial to avoid mixing incompatible chemicals.[2][3]
-
Storage : Waste containers should be stored in a designated satellite accumulation area within the laboratory.[2][4] These areas must be inspected weekly for any signs of leakage.[2]
-
Labeling : All waste containers must be accurately labeled with their contents.
-
Disposal Request : Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Prohibited Disposal Methods : Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][5] Evaporation of chemical waste is also not a permissible disposal method.[1]
-
Empty Containers : Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning and removal of the label, the container may be disposed of as regular trash.[1]
Quantitative Data Summary
The following table summarizes key in vitro and in vivo data for this compound, a potent antagonist of the CCR2 receptor.
| Parameter | Value | Species | Assay/Method | Reference |
| CCR2 Binding IC50 | 1.1 nM | Human | Blockade of MCP-1 (CCL2) binding to peripheral blood mononuclear cells | [6] |
| Monocyte Chemotaxis IC50 | 0.67 nM | Human | In vitro monocyte chemotaxis assay | [6][7] |
| Oral Bioavailability | 51% | Rat | In vivo pharmacokinetic study | [6][7] |
| Half-life (t1/2) | 5.1 h (IV) | Rat | In vivo pharmacokinetic study | [6][7] |
| Oral Bioavailability | 46% | Cynomolgus Monkey | In vivo pharmacokinetic study | [6][7] |
| Half-life (t1/2) | 3.2 h (IV) | Cynomolgus Monkey | In vivo pharmacokinetic study | [6][7] |
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and other immune cells to sites of inflammation.[8] By blocking the interaction between CCL2 and CCR2, this compound inhibits the downstream signaling cascade that leads to cell migration.
Experimental Protocol: In Vitro Monocyte Chemotaxis Assay
The following is a generalized protocol for assessing the efficacy of this compound in inhibiting monocyte chemotaxis, based on standard laboratory practices.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for CCL2-induced monocyte migration.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 0.5% bovine serum albumin (BSA)
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Isolate monocytes from PBMCs or culture the chosen monocyte cell line. Label the cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the labeled cells in RPMI 1640 with 0.5% BSA.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay medium.
-
Assay Setup:
-
Add the assay medium containing different concentrations of CCL2 to the lower wells of the chemotaxis chamber. Include a negative control with medium alone.
-
In the upper wells, add the fluorescently labeled monocytes that have been pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the chemotaxis chamber at 37°C in a humidified 5% CO2 incubator for a duration sufficient to allow cell migration (typically 1-3 hours).
-
Quantification: After incubation, carefully remove the non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling BMS-741672
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of BMS-741672, a potent, selective, and orally active CCR2 antagonist. Given the absence of a specific Safety Data Sheet (SDS) for this research compound, this guide is based on best practices for handling potent, non-radiolabeled investigational drugs and data from structurally similar compounds. A thorough risk assessment should supplement these procedures for each specific laboratory activity.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for accurate experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Weight | 506.56 g/mol | [1] |
| Chemical Formula | C25H33F3N6O2 | [1] |
| CAS Number | 1004757-96-3 | [1] |
| Appearance | Solid (presumed) | General knowledge |
| Solubility | Soluble in DMSO and Ethanol (inferred from similar compounds) | [2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier to exposure. The level of protection must be determined by a comprehensive risk assessment considering the quantity of the compound, its physical form (e.g., powder, solution), and the specific procedure.
PPE Selection Workflow
Caption: PPE selection is based on the physical form, quantity, and procedure.
Experimental Protocols
Adherence to strict protocols is vital to minimize exposure and ensure experimental integrity.
Weighing and Dispensing (as a Powder)
-
Work Area Preparation : Conduct all weighing activities within a certified chemical fume hood or a ventilated balance enclosure. The work surface should be covered with absorbent, disposable bench paper.
-
PPE : Don a disposable, solid-front lab coat or gown, safety goggles, a face shield, and two pairs of chemical-resistant gloves (e.g., nitrile). Respiratory protection (at a minimum, an N95 respirator) is mandatory.
-
Procedure :
-
Use dedicated spatulas and weighing boats.
-
Dispense the powder slowly and carefully to avoid creating airborne dust.
-
Clean the balance and surrounding surfaces with a damp wipe after weighing.
-
All disposable materials used in the process (e.g., weighing boats, wipes, gloves) are to be considered contaminated waste.
-
Solution Preparation
-
Work Area Preparation : All solution preparations must be performed in a chemical fume hood.
-
PPE : Wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Procedure :
-
Add the solvent to the vessel containing the pre-weighed this compound.
-
Cap the vessel securely before mixing or sonicating.
-
If heating is required, use a controlled heating block and ensure adequate ventilation.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible container. - Do not dispose of down the drain or in regular trash. - Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed.[1] |
| Sharps (needles, syringes) | - If the syringe is completely empty, it can be disposed of in a designated sharps container. - If there is any residual volume, it must be disposed of as hazardous chemical waste. |
Decontamination
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
The effectiveness of a specific deactivating solution for this compound is not known. Therefore, a thorough cleaning with a suitable solvent (e.g., ethanol) followed by a soap and water wash is recommended. All cleaning materials must be disposed of as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
